BI-D1870
Description
Properties
IUPAC Name |
2-(3,5-difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2/c1-10(2)5-6-26-11(3)18(28)25(4)15-9-22-19(24-17(15)26)23-12-7-13(20)16(27)14(21)8-12/h7-11,27H,5-6H2,1-4H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKTGDVSARYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CN=C(N=C2N1CCC(C)C)NC3=CC(=C(C(=C3)F)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648506 | |
| Record name | 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501437-28-1 | |
| Record name | 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3,5-Difluoro-4-hydroxyphenyl)amino]-7,8-dihydro-5,7-dimethyl-8-(3-methylbutyl)-6(5H)-pteridinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN44M8WHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of BI-D1870
This compound is a potent and selective, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3][4] This cell-permeable compound has become a critical tool for elucidating the physiological roles of RSK isoforms and for exploring their therapeutic potential in various diseases, including cancer.[2][5] This guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of the RSK Kinase Family
This compound exerts its biological effects primarily through the competitive inhibition of the N-terminal kinase domain of the four human RSK isoforms: RSK1, RSK2, RSK3, and RSK4.[3] Its ATP-competitive nature means it vies with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[1][3] The inhibitory potency of this compound against the RSK isoforms has been well-characterized in cell-free kinase assays.
Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms
| Target | IC50 (nM) | Assay Conditions |
| RSK1 | 31 | Cell-free assay[1][4] |
| RSK2 | 24 | Cell-free assay[1][4] |
| RSK3 | 18 | Cell-free assay[1][4] |
| RSK4 | 15 | Cell-free assay[1][4] |
| RSK1 | 10 | 100 µM ATP[1][3] |
| RSK2 | 20 | 100 µM ATP[1][3] |
| RSK1 | 5 | 10 µM ATP[1] |
| RSK2 | 10 | 10 µM ATP[1] |
| RSK2 (aa 1-389, S381E) | ~30 | Cell-free assay[1][3] |
The selectivity of this compound for the RSK family is a key feature, with significantly lower potency against other kinases, including those in the AGC kinase family.[2][3] However, at higher concentrations, off-target effects on kinases such as Polo-like kinase 1 (PLK1) and Aurora B have been observed.[1]
Table 2: Selectivity Profile of this compound against Other Kinases
| Target | IC50 (nM) |
| PLK1 | 100[1] |
| Aurora B | >1000[2] |
| DYRK1a | >1000[1] |
| CDK2-A | >1000[1] |
| Lck | >1000[1] |
| CK1 | >1000[1][2] |
| GSK3β | >1000[1][2] |
Downstream Signaling and Cellular Consequences
The inhibition of RSK by this compound leads to a cascade of downstream effects, impacting several critical cellular processes. RSK isoforms are key mediators of the Ras-MAPK signaling pathway, and their inhibition by this compound has been shown to modulate this pathway and others, such as the PI3K-Akt-mTORC1 axis.[5][6]
Caption: this compound inhibits RSK, blocking downstream signaling and cellular processes.
Key cellular consequences of this compound treatment include:
-
Inhibition of Substrate Phosphorylation: this compound prevents the RSK-mediated phosphorylation of downstream targets such as glycogen synthase kinase-3β (GSK3β) and LKB1.[2][3] It also suppresses the phosphorylation of ribosomal protein S6 (rpS6), a known substrate of the RSK-mTORC1 pathway.[1][5]
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce a G2/M phase cell cycle arrest in various cancer cell lines, including acute myeloid leukemia (AML) and neuroblastoma.[5][7] This is attributed to the inhibition of the metaphase/anaphase transition.[7]
-
Induction of Apoptosis: this compound can induce apoptosis in cancer cells, often in a dose- and time-dependent manner.[1][7] In some contexts, this is linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[2]
-
Modulation of the PI3K-Akt-mTORC1 Pathway: this compound can inhibit the PI3K-Akt-mTORC1 signaling axis, leading to decreased phosphorylation of downstream effectors like RPS6 and 4E-BP1, which in turn inhibits protein translation and microtubule formation.[5]
-
Off-Target Effects: It is important to note that some studies have reported RSK-independent effects of this compound, such as the accumulation of p21, which can lead to senescence.[8][9]
Table 3: Cellular Effects of this compound in Various Cell Lines
| Cell Line | Effect | Concentration | Reference |
| HEK-293 | Inhibition of PMA-induced GSK3α/β phosphorylation | 10 µM | [1] |
| HEK-293 | Inhibition of EGF-induced LKB1 phosphorylation | IC50 ~1 µM | [1] |
| LN-229 | Induction of p70S6K activation (serum-starved) | 10 µM | [1] |
| SCC4, HSC-3 | Induction of apoptosis | 1-3 µM | [1] |
| AML cell lines | G2/M arrest and apoptosis | Not specified | [7] |
| Neuroblastoma cells | Inhibition of proliferation and induction of apoptosis | Not specified | [5] |
| HCT116 | p21 accumulation and senescence | Not specified | [8] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
1. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified RSK isoforms.
-
Materials:
-
Purified recombinant RSK1, RSK2, RSK3, or RSK4
-
Substrate peptide (e.g., Crosstide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the purified RSK enzyme, substrate peptide, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
Caption: Workflow for a radioactive in vitro kinase assay to determine IC50 values.
2. Cell-Based Immunoblotting for Phosphorylated Substrates
This method is used to assess the effect of this compound on the phosphorylation of RSK substrates within a cellular context.
-
Materials:
-
Cell line of interest (e.g., HEK-293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-phospho-rpS6, anti-total-RSK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agonist like PMA or EGF for a short period (e.g., 15-30 minutes) to activate the RSK pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on substrate phosphorylation.
-
3. Cell Viability and Apoptosis Assays
These assays are employed to evaluate the impact of this compound on cell proliferation and survival.
-
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
MTT or WST-1 reagent for viability
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis
-
Flow cytometer
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the control and determine the IC50 for cell growth inhibition.
-
-
Procedure (Annexin V/PI Staining):
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
This compound is a well-characterized and highly selective inhibitor of the RSK family of kinases. Its ability to potently block the phosphorylation of downstream substrates has made it an invaluable tool for dissecting the complex roles of RSK in cellular signaling. The profound effects of this compound on cell cycle progression, apoptosis, and protein synthesis underscore the importance of RSK as a therapeutic target, particularly in oncology. This guide provides a comprehensive foundation for researchers utilizing this compound to further unravel the intricacies of RSK-mediated signaling and to explore its potential in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
BI-D1870: An In-depth Technical Guide for Researchers
BI-D1870 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on critical signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Properties and Mechanism of Action
This compound is a pan-inhibitor of all four vertebrate RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[1][2][3][4] It is derived from a novel series of dihydropteridinones and functions by competing with ATP for binding to the N-terminal kinase domain (NTKD) of the RSK enzymes.[2] This inhibition prevents the subsequent phosphorylation of downstream RSK substrates, thereby modulating cellular processes such as cell growth, proliferation, and survival.[2]
Due to its high potency and specificity for RSK isoforms over other related kinases, this compound is a valuable tool for dissecting the physiological roles of the RSK signaling cascade.[2] However, it is important to note that at higher concentrations (typically >1 µM), this compound can exhibit off-target activity against other kinases, including Polo-like kinase 1 (PLK1) and Aurora B.[5][6]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound, including its inhibitory potency against target and off-target kinases, as well as its effect on the proliferation of various cancer cell lines.
Table 1: Inhibitory Potency (IC50) against RSK Isoforms
| Target | IC50 (nM) | Assay Conditions |
| RSK1 | 31 | Cell-free assay |
| RSK2 | 24 | Cell-free assay |
| RSK3 | 18 | Cell-free assay |
| RSK4 | 15 | Cell-free assay |
| RSK1 | 10 | In vitro kinase assay with 100 µM ATP |
| RSK2 | 20 | In vitro kinase assay with 100 µM ATP |
| RSK2 (NTKD only) | ~30 | In vitro kinase assay with 100 µM ATP |
Data compiled from multiple sources.[1][2][3][5]
Table 2: Selectivity Profile - IC50 against Off-Target Kinases
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. RSK (approx.) |
| PLK1 | 100 | 3-7x |
| Aurora B | >1000 | >30-70x |
| GSK3β | >1000 | >30-70x |
| MST2 | >1000 | >30-70x |
| MARK3 | >1000 | >30-70x |
| CK1 | >1000 | >30-70x |
This table highlights the selectivity of this compound for RSK isoforms. The inhibitor is 10- to 100-fold more selective for RSK than for the listed off-target kinases.[1]
Table 3: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EW-3 | Not specified | 0.0358 |
| H9 | Not specified | 0.06019 |
| KARPAS-45 | Not specified | 0.16525 |
| SCC4 | Oral Squamous Cell Carcinoma | ~1-3 |
| HSC-3 | Oral Squamous Cell Carcinoma | ~1-3 |
The anti-proliferative effects of this compound are demonstrated across various cancer cell lines.[5]
Signaling Pathways Modulated by this compound
This compound primarily targets the Ras/MAPK signaling pathway by directly inhibiting RSK. This has downstream consequences on other interconnected pathways, most notably the PI3K/Akt/mTORC1 axis.
Diagram 1: The Ras/MAPK/RSK Signaling Pathway
Caption: Inhibition of the Ras/MAPK pathway by this compound at the level of RSK.
Diagram 2: Downstream Effects on the PI3K/Akt/mTORC1 Pathway
Caption: this compound's impact on mTORC1 signaling via RSK-mediated TSC2 regulation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro Kinase Assay for RSK Inhibition
This protocol outlines a method to determine the IC50 of this compound against purified RSK isoforms.
-
Enzyme Preparation: Use purified, active His6-tagged RSK1 or RSK2 (1-2 units/mL).
-
Reaction Buffer (Buffer A): Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, and 0.1% (v/v) 2-mercaptoethanol.
-
Assay Mixture: In a 50 µL final volume, combine:
-
Buffer A
-
30 µM substrate peptide (e.g., KKEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK)
-
10 mM Magnesium Acetate
-
100 µM [γ-³²P]ATP (specific activity ~500-1000 cpm/pmol)
-
Varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO as a vehicle control.
-
-
Initiation and Incubation: Add the RSK enzyme to the assay mixture to start the reaction. Incubate for 10 minutes at 30°C with gentle agitation.
-
Termination: Stop the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper.
-
Washing: Immerse the P81 papers in a beaker containing 50 mL of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid, followed by a final wash in acetone.
-
Quantification: Allow the papers to dry, then measure the incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This protocol is based on methodologies described in cited literature.[1]
Protocol 2: Western Blot Analysis of RSK Substrate Phosphorylation in HEK-293 Cells
This protocol details how to assess the in-cell efficacy of this compound by measuring the phosphorylation status of a known RSK substrate, such as GSK3β.
-
Cell Culture and Serum Starvation: Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Once confluent, starve the cells in serum-free DMEM for 16 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for 30-60 minutes.
-
Cell Stimulation: Stimulate the cells with an RSK activator, such as 400 ng/mL Phorbol 12-myristate 13-acetate (PMA) or 100 ng/mL Epidermal Growth Factor (EGF), for 20 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total GSK3β and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cell Viability/Proliferation (MTT) Assay
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., SCC4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) for 24-72 hours. Include a DMSO-only control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting viability against the log-concentration of this compound.
Research and Drug Development Outlook
This compound remains a critical research tool for elucidating the complex roles of RSK in cellular signaling. Its high potency and well-characterized in vitro and in-cell activity make it a standard for inhibiting RSK function. However, researchers should remain mindful of its potential off-target effects at higher concentrations and consider using complementary approaches, such as RNAi or CRISPR-Cas9, to validate findings.
To date, this compound has not been advanced into clinical trials. Its development may be hindered by pharmacokinetic properties or the potential for off-target toxicities in a clinical setting. Nevertheless, the study of this compound and its derivatives continues to inform the development of next-generation, potentially more selective RSK inhibitors for therapeutic use in oncology and other diseases where the Ras/MAPK pathway is dysregulated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-D1870: A Technical Guide to a Potent and Specific RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. This compound, a dihydropteridinone derivative, has emerged as a critical tool for elucidating the physiological roles of RSK isoforms and as a potential therapeutic agent in various diseases, including cancer. This document details the mechanism of action, in vitro and in vivo efficacy, and selectivity of this compound. It also provides detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development.
Introduction to RSK and the Rationale for Inhibition
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In mammals, this family comprises four isoforms: RSK1, RSK2, RSK3, and RSK4.[2] These kinases are ubiquitously expressed and play a crucial role in regulating diverse cellular processes, including cell proliferation, survival, growth, and motility.[1][2] The activation of RSK is initiated by extracellular signals such as growth factors and hormones, which trigger the ERK1/2 pathway, leading to the sequential activation of the two distinct kinase domains of RSK.[2][3]
Given their central role in cell signaling, dysregulation of RSK activity has been implicated in various pathological conditions, particularly in cancer, where RSK1 and RSK2 upregulation is frequently observed.[2] This has positioned the RSK isoforms as attractive targets for therapeutic intervention. The development of specific inhibitors is therefore crucial for both dissecting the complex biology of RSK signaling and for exploring their therapeutic potential.[1]
This compound: Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of RSK1 from a kinase selectivity screen of a novel series of dihydropteridinones.[4] It functions as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of the RSK isoforms.[4][5] This mode of action prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the signaling cascade.
Quantitative Data: In Vitro and Cellular Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms
| Kinase | IC50 (nM) with 100 µM ATP | IC50 (nM) with 10 µM ATP |
| RSK1 | 10[4] / 31[6] | 5[5] |
| RSK2 | 20[4] / 24[6] | 10[5] |
| RSK3 | 18[6] | Not Reported |
| RSK4 | 15[6] | Not Reported |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 |
| PLK1 | ~100 nM[7] |
| Aurora B | >10-100 fold higher than RSK[5] |
| MST2 | >10-100 fold higher than RSK[6] |
| GSK-3β | >10-100 fold higher than RSK[6] |
| MARK3 | >10-100 fold higher than RSK[6] |
| CK1 | >10-100 fold higher than RSK[6] |
| Over 40 other kinases | Not significantly inhibited at 100-fold higher concentrations[4] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| Human EW-3 | Cell Viability | 0.0358[6] |
| Human H9 | Cell Viability | 0.06019[6] |
| Human KARPAS-45 | Cell Viability | 0.16525[6] |
| HEK-293 | EGF-induced LKB1 phosphorylation | ~1[5] |
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in the study of this compound.
Caption: The Ras/MAPK/RSK signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound.
In Vitro RSK Kinase Assay
This protocol is adapted from methodologies described in the literature for determining the in vitro potency of kinase inhibitors.[4]
Objective: To determine the IC50 value of this compound against a specific RSK isoform.
Materials:
-
Activated recombinant RSK enzyme (e.g., His6-RSK1 or His6-RSK2)
-
Substrate peptide (e.g., "Crosstide")
-
ATP (stock solution, e.g., 10 mM)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or fluorescently labeled ATP for detection
-
Phosphocellulose paper or other separation method
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated RSK enzyme, and the substrate peptide.
-
Serially dilute this compound in DMSO to create a range of concentrations. Add a fixed volume of each dilution to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or fluorescently labeled ATP) to a final concentration of 10 µM or 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate peptide using a scintillation counter.
-
Plot the percentage of kinase activity relative to the control against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for RSK Inhibition (Western Blot)
This protocol is based on methods used to assess the in vivo efficacy of this compound in a cellular context.[8][9]
Objective: To determine the effect of this compound on the phosphorylation of a known RSK substrate in cells.
Materials:
-
Cell line (e.g., HEK-293 or Rat-2)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Serum-starve the cells for 16 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a control) for 30 minutes.
-
Stimulate the cells with PMA (e.g., 400 ng/ml) or EGF (e.g., 100 ng/ml) for 20 minutes to activate the MAPK/RSK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Studies
This compound has been evaluated in various in vivo models. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of this compound was shown to ameliorate the disease by reducing the infiltration of TH1 and TH17 cells into the central nervous system.[10] In a neuroblastoma xenograft model, this compound inhibited tumor growth, an effect attributed to the induction of mitotic dysfunction and apoptosis.[11] These studies highlight the potential of this compound as a therapeutic agent, although further investigation into its pharmacokinetics and in vivo on-target effects is warranted.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the RSK family of kinases. Its utility as a research tool has been instrumental in delineating the roles of RSK in various signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound for their studies. While off-target effects have been noted at higher concentrations, careful dose selection and the use of complementary validation methods will ensure its effective application.[12][13] The promising results from in vivo studies suggest that this compound and its analogs may hold therapeutic potential for a range of diseases, warranting further preclinical and clinical investigation.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The ribosomal S6 kinase inhibitor this compound ameliorated experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
BI-D1870: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Cellular Effects of a Potent RSK Inhibitor
This technical guide provides a comprehensive overview of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and cellular effects of this compound. Furthermore, it includes detailed experimental protocols and visual representations of key signaling pathways and workflows to facilitate its application in a laboratory setting.
Chemical Structure and Properties
This compound is a synthetic, cell-permeable, ATP-competitive inhibitor belonging to the dihydropteridinone class of compounds.[1] Its chemical name is 2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₃F₂N₅O₂ | [2] |
| Molecular Weight | 391.42 g/mol | [2] |
| Canonical SMILES | CC(C)CCN1C(C)C(=O)N(C2=C1N=C(N=C2)NC3=CC(F)=C(C(F)=C3)O)C | [3] |
| CAS Number | 501437-28-1 | [2] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 78 mg/mL (199.27 mM) | [2] |
| Ethanol: <1 mg/mL (<1 mM) | [2] | |
| Water: <1 mg/mL (<1 mM) | [2] |
Mechanism of Action and Target Profile
This compound functions as a potent, ATP-competitive inhibitor of the RSK (p90 ribosomal S6 kinase) family of serine/threonine kinases.[1][5] It exhibits high selectivity for all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[5] The binding of this compound to the N-terminal kinase domain of RSK prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting its catalytic activity.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Kd (nM) | Assay Conditions | Reference(s) |
| RSK1 | 31 | 10-100 | Cell-free assay | [2][6] |
| RSK2 | 24 | 10-100 | Cell-free assay | [2][6] |
| RSK3 | 18 | 10-100 | Cell-free assay | [2][6] |
| RSK4 | 15 | 10-100 | Cell-free assay | [2][6] |
| PLK1 | 100 | ~10 | Cell-free assay | [6] |
| Aurora B | >1000 | - | Cell-free assay | [6] |
| GSK-3β | >1000 | - | Cell-free assay | [6] |
| BRD4(1) | - | 3500 | - | [6] |
This compound demonstrates significant selectivity for RSK isoforms over a panel of other kinases, including other members of the AGC kinase family.[5] However, at higher concentrations, it can inhibit other kinases such as Polo-like kinase 1 (PLK1).[6]
Cellular Signaling Pathways
This compound primarily impacts the MAPK/ERK signaling cascade, as RSK is a key downstream effector of this pathway. By inhibiting RSK, this compound prevents the phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and motility.
References
- 1. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
BI-D1870: An ATP-Competitive Inhibitor of p90 Ribosomal S6 Kinase (RSK)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-D1870 is a potent and cell-permeable small molecule inhibitor that has been instrumental in elucidating the physiological roles of the p90 Ribosomal S6 Kinase (RSK) family. As an ATP-competitive inhibitor, it primarily targets the N-terminal kinase domain of RSK isoforms, demonstrating significant selectivity over many other kinases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in drug discovery and development.
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[1][2] These kinases are involved in a myriad of cellular processes, including cell proliferation, survival, and motility.[3][4] The RSK family comprises four isoforms in humans (RSK1-4), each containing two functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The NTKD is responsible for phosphorylating downstream substrates, while the CTKD is involved in the autophosphorylation and activation of the kinase.[5]
Given the central role of RSK in cellular signaling and its implications in diseases such as cancer and inflammatory conditions, the development of specific inhibitors is of great interest for both basic research and therapeutic applications. This compound, a dihydropteridinone derivative, emerged from a kinase selectivity screen as a potent inhibitor of RSK1 and has since been characterized as a pan-RSK inhibitor. Its ATP-competitive nature and cell permeability have made it a widely used tool to probe RSK function in vitro and in vivo.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the RSK isoforms. Its inhibitory activity is directed towards the N-terminal kinase domain of RSK, which is responsible for substrate phosphorylation. This is evidenced by the fact that a mutant of RSK2 lacking the C-terminal kinase domain is still potently inhibited by this compound. The ATP-competitive nature of inhibition is demonstrated by the observation that the IC50 values of this compound for RSK1 and RSK2 decrease when the concentration of ATP in the kinase assay is lowered.
dot
Caption: ATP-competitive inhibition of RSK by this compound.
Data Presentation
Biochemical Potency and Selectivity
This compound exhibits high potency against all four RSK isoforms, with IC50 values in the low nanomolar range. Its selectivity has been profiled against a broad panel of kinases, revealing a significant window of selectivity for the RSK family over other kinases, including those within the AGC kinase family. However, at higher concentrations, off-target effects on kinases such as PLK1 and Aurora B have been observed.
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| On-Target | |||
| RSK1 | 10 - 31 | 100 µM ATP | |
| RSK1 | 5 | 10 µM ATP | |
| RSK2 | 20 - 24 | 100 µM ATP | |
| RSK2 | 10 | 10 µM ATP | |
| RSK3 | 18 | 100 µM ATP | |
| RSK4 | 15 | 100 µM ATP | |
| RSK2 (1-389, S381E) | ~30 | 100 µM ATP | |
| Off-Target | |||
| PLK1 | 100 | Not specified | |
| Aurora B | 340 | Not specified | |
| MST2 | 860 | Not specified | |
| GSK3β | 1590 | Not specified | |
| MARK3 | 2200 | Not specified | |
| CK1 | >10,000 | Not specified | |
| JAK2 | 654 | Not specified | |
| BRD4(1) (Kd) | 3500 | Isothermal Titration Calorimetry |
Cellular Activity
This compound is cell-permeable and effectively inhibits RSK-mediated phosphorylation of downstream substrates in various cell lines. It has been shown to induce a range of cellular effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| HEK-293 | Western Blot | Inhibition of PMA-induced GSK3α/β phosphorylation | IC50 ~1 µM | |
| HEK-293 | Western Blot | Inhibition of EGF-induced LKB1 phosphorylation | IC50 ~1 µM | |
| Neuroblastoma (SH-SY5Y) | CCK8 Assay | Inhibition of cell proliferation | IC50 = 1.28 µM | |
| Neuroblastoma (SK-N-DZ) | CCK8 Assay | Inhibition of cell proliferation | IC50 = 2.61 µM | |
| Acute Myeloid Leukemia (HL60, Nalm6) | Apoptosis Assay | Induction of apoptosis | Significant increase with combination treatment | |
| Human EW-3 | Cell Viability | Inhibition of cell growth | IC50 = 0.0358 µM | |
| Human H9 | Cell Viability | Inhibition of cell growth | IC50 = 0.06019 µM | |
| Human KARPAS-45 | Cell Viability | Inhibition of cell growth | IC50 = 0.16525 µM |
Signaling Pathways
The Ras-MAPK-RSK Signaling Pathway
This compound directly inhibits RSK, which is a key downstream component of the Ras-MAPK signaling cascade. This pathway is typically activated by growth factors and mitogens, leading to the activation of Ras, Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. By inhibiting RSK, this compound blocks the phosphorylation of numerous downstream substrates that are involved in cell growth and survival.
dot
Caption: Inhibition of the Ras-MAPK-RSK pathway by this compound.
Effects on the PI3K/Akt/mTORC1 Pathway
The effect of this compound on the PI3K/Akt/mTORC1 pathway is complex and appears to be cell-type and context-dependent. Some studies report that this compound can inhibit the PI3K/Akt/mTORC1 signaling axis, leading to decreased phosphorylation of downstream effectors like RPS6 and 4EBP1. This is proposed as a mechanism for its anti-proliferative and pro-apoptotic effects in neuroblastoma.
Conversely, other research indicates that this compound can increase the phosphorylation and activation of p70S6K, a key component of the mTORC1 pathway, in an RSK-independent manner. This off-target effect is in contrast to another RSK inhibitor, SL0101, which has been shown to inhibit mTORC1 signaling. These conflicting findings highlight the importance of careful interpretation of data obtained using this compound and suggest the potential for off-target activities that can influence the mTORC1 pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against RSK isoforms.
-
Reagents and Materials:
-
Purified, active RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate peptide (e.g., Crosstide).
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive assays).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Phosphocellulose paper or other method for separating phosphorylated substrate.
-
Scintillation counter or appropriate detection instrument.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the RSK enzyme, substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Western Blotting for Cellular RSK Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of RSK substrates in cultured cells.
-
Reagents and Materials:
-
Cell line of interest (e.g., HEK-293, neuroblastoma cell lines).
-
Cell culture medium and supplements.
-
This compound.
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-phospho-LKB1, anti-total-GSK3β, anti-total-LKB1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agonist like PMA or EGF for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the appropriate primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
-
Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Reagents and Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Reagents and Materials:
-
Cell line of interest.
-
This compound.
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
In Vivo Studies
This compound has been utilized in animal models to investigate the in vivo consequences of RSK inhibition.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: In a mouse model of multiple sclerosis, this compound administered at 0.5 mg/kg showed a delay in the onset of neurological deficits and reduced inflammatory cell infiltration and demyelination in the spinal cord.
-
Neuroblastoma Xenograft Model: In mice bearing neuroblastoma xenografts, this compound administered at doses of 10, 20, and 40 mg/kg significantly inhibited tumor growth.
Experimental and Logical Workflows
The characterization of a kinase inhibitor like this compound typically follows a logical progression from initial discovery to in vivo validation.
dot
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation humanized patient-derived xenograft mouse model for pre-clinical antibody studies in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
BI-D1870: A Technical Guide to its Cell Permeability and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cell permeability and mechanism of action of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information presented herein is compiled from various scientific publications to support researchers and professionals in drug development.
Core Concepts: Cell Permeability and Mechanism of Action
This compound is characterized as a cell-permeable, ATP-competitive inhibitor of all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[1][2][3][4][5] Its ability to cross the cell membrane allows it to effectively engage its intracellular targets and modulate downstream signaling pathways. This property has been demonstrated in various cell lines, including Human Embryonic Kidney 293 (HEK-293) cells and Rat-2 cells, where it prevents the RSK-mediated phosphorylation of key substrates in response to stimuli like phorbol esters and Epidermal Growth Factor (EGF).[2][3][4][6][7][8]
The primary mechanism of action of this compound is the inhibition of the N-terminal kinase domain of RSK isoforms.[6] This prevents the subsequent phosphorylation of downstream targets, thereby interfering with cellular processes such as proliferation, survival, and differentiation.[9]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro and cellular inhibitory concentrations (IC50) of this compound against various kinases and in different cell lines.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | ATP Concentration (µM) | Notes |
| RSK1 | 31[1][2][5] | Not Specified | |
| 10[6] | 100 | ||
| 5[1] | 10 | IC50 is reduced at lower ATP concentrations.[1][6] | |
| RSK2 | 24[1][2][5] | Not Specified | |
| 20[6] | 100 | ||
| 10[1] | 10 | IC50 is reduced at lower ATP concentrations.[1][6] | |
| RSK3 | 18[1][2][5] | Not Specified | |
| RSK4 | 15[1][2][5] | Not Specified | |
| Mutant RSK2 (lacking C-terminal kinase domain) | ~30[1][6] | Not Specified | Demonstrates inhibition of the N-terminal kinase domain.[6] |
| PLK1 | 100[1] | Not Specified | |
| Aurora B | >100-1000[1] | Not Specified | 10- to 100-fold higher IC50 than for RSK isoforms.[1] |
| DYRK1a | >100-1000[1] | Not Specified | 10- to 100-fold higher IC50 than for RSK isoforms.[1] |
| CDK2-A | >100-1000[1] | Not Specified | 10- to 100-fold higher IC50 than for RSK isoforms.[1] |
| Lck | >100-1000[1] | Not Specified | 10- to 100-fold higher IC50 than for RSK isoforms.[1] |
| CK1 | >100-1000[1] | Not Specified | 10- to 100-fold higher IC50 than for RSK isoforms.[1] |
| GSK3β | >100-1000[1] | Not Specified | 10- to 100-fold higher IC50 than for RSK isoforms.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| HEK-293 | Inhibition of EGF-induced LKB1 phosphorylation | ~1[1] |
| EW-3 (human) | Cell viability | 0.0358[2] |
| H9 (human) | Cell viability | 0.06019[2] |
| KARPAS-45 (human) | Cell viability | 0.16525[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing its cellular effects.
Caption: this compound inhibits RSK downstream of the MAPK/ERK pathway.
Caption: General workflow for evaluating this compound cellular effects.
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These are generalized protocols based on published studies and may require optimization for specific experimental conditions.
In Vitro Kinase Assay
-
Enzyme Preparation: Use activated, purified recombinant RSK isoforms (RSK1, RSK2, RSK3, or RSK4).
-
Reaction Mixture: Prepare a reaction buffer containing a suitable substrate peptide, ATP (e.g., 10 µM or 100 µM), and MgCl2.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding the RSK enzyme and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction, typically by adding EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
Quantification: Measure the incorporation of phosphate into the substrate using a suitable method, such as scintillation counting or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Immunoblotting)
-
Cell Culture and Serum Starvation: Culture cells (e.g., HEK-293) to an appropriate confluency and then serum-starve for 16-24 hours to reduce basal signaling.[3]
-
Inhibitor Pre-treatment: Incubate the serum-starved cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).[3]
-
Cell Stimulation: Stimulate the cells with an agonist such as PMA (e.g., 400 ng/ml) or EGF for a short period (e.g., 20 minutes) to activate the RSK pathway.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., GSK3β, LKB1) and upstream kinases (e.g., ERK1/2).
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Cell Proliferation/Viability Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on the metabolic reduction of a tetrazolium salt (e.g., MTT, WST-1) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value for cell growth inhibition.
Off-Target and Other Cellular Effects
While this compound is a potent RSK inhibitor, some studies have reported potential off-target effects. For instance, it has been shown to induce a p53-independent accumulation of p21.[10] Additionally, this compound can modulate other signaling pathways, including Akt and p38 MAPK, and has been observed to increase p70S6K activation in some contexts, an effect reported to be RSK-independent.[1][11] In neuroblastoma cells, this compound has been shown to inhibit the PI3K-Akt-mTORC1 signaling axis, leading to mitotic dysfunction and apoptosis.[9] These findings should be considered when interpreting experimental results using this inhibitor.
Conclusion
This compound is a valuable research tool for investigating the cellular functions of RSK kinases due to its high potency and cell permeability. The data and protocols presented in this guide offer a comprehensive resource for designing and interpreting experiments aimed at elucidating the role of RSK signaling in various biological processes. However, researchers should remain mindful of its potential off-target effects and employ appropriate controls to ensure the specificity of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-D1870: A Technical Guide to a Potent RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BI-D1870, a potent and specific small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. It details the inhibitor's mechanism of action, its interaction with the RSK target protein, quantitative biochemical and cellular data, experimental protocols, and the critical signaling pathways involved.
Introduction to this compound and its Target, RSK
This compound is a cell-permeable dihydropteridinone derivative identified as a highly potent, ATP-competitive inhibitor of all four isoforms of Ribosomal S6 Kinase (RSK1, RSK2, RSK3, and RSK4).[1][2] The RSK family of serine/threonine kinases are crucial downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Activated by Extracellular signal-Regulated Kinases (ERK1/2), RSK isoforms play a pivotal role in mediating a wide array of cellular processes, including gene transcription, mRNA translation, cell proliferation, and survival.[3][5] Given the frequent hyperactivation of the Ras/ERK/RSK pathway in various cancers, RSK has emerged as an attractive therapeutic target, and this compound serves as a critical chemical probe to elucidate its biological functions.[3][4]
Mechanism of Action and Target Profile
This compound functions as a reversible, ATP-competitive inhibitor that specifically targets the N-terminal kinase domain (NTKD) of the RSK proteins.[1][6] This is demonstrated by its ability to inhibit a mutant form of RSK2 that lacks the C-terminal kinase domain.[1][7] While highly selective for RSK isoforms over other related AGC kinases, it is important to note that at higher concentrations, this compound can exhibit off-target activity against other kinases such as Polo-like kinase 1 (PLK1) and Aurora B.[7][8][9]
The RSK Signaling Pathway
RSK is a direct substrate of ERK1/2. Upon stimulation by extracellular signals like growth factors, a phosphorylation cascade is initiated, culminating in ERK activation.[3] Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus to regulate cellular functions.[5][10]
References
- 1. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to BI-D1870: Synthesis, Manufacturing, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-D1870 is a potent and selective, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Its ability to permeate cells has made it a valuable tool for elucidating the cellular functions of RSK in various signaling pathways. This technical guide provides a comprehensive overview of the available information on the synthesis of this compound, its biological activity, and detailed experimental protocols for its use in research. While the precise, industrial-scale manufacturing process for this compound remains proprietary to its originators at Boehringer Ingelheim Pharma GmbH & Co., this guide furnishes a detailed examination of its chemical characteristics and biological applications.
Chemical Properties and Synthesis Overview
This compound, with the chemical name 2-(3,5-Difluoro-4-hydroxy-phenylamino)-5,7-dimethyl-8-(3-methyl-butyl)-7,8-dihydro-5H-pteridin-6-one, is a derivative of the dihydropteridinone class of heterocyclic compounds[1][2].
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₃F₂N₅O₂ | [2] |
| Molecular Weight | 391.42 g/mol | [3] |
| CAS Number | 501437-28-1 | [4] |
| Appearance | Racemate | [1] |
General Synthesis of the Dihydropteridinone Core
The exact synthesis protocol for this compound is not publicly available. However, the synthesis of the 7,8-dihydropteridinone core, a key structural motif of this compound, typically involves the condensation of an o-phenylenediamine derivative with a carbonyl-containing compound to form the fused ring system. Traditional methods for creating this heterocyclic scaffold often necessitate harsh reaction conditions, such as the use of strong acids or bases and high temperatures.
More contemporary and milder approaches for the synthesis of dihydropteridinones are being developed. One such method involves a diboron-mediated reductive cyclization. This strategy is compatible with more sensitive functional groups and aqueous conditions, making it suitable for applications like DNA-encoded library synthesis. The general workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of the dihydropteridinone core.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the RSK family of kinases, which includes RSK1, RSK2, RSK3, and RSK4[2].
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against the RSK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target Kinase | IC₅₀ (nM) | ATP Concentration | Reference |
| RSK1 | 31 | Not Specified | [2][3][4] |
| RSK2 | 24 | Not Specified | [2][3][4] |
| RSK3 | 18 | Not Specified | [2][3][4] |
| RSK4 | 15 | Not Specified | [2][3][4] |
| RSK1 | 10 | 100 µM | [1] |
| RSK2 | 20 | 100 µM | [1] |
| RSK1 | 5 | 10 µM | [1] |
| RSK2 | 10 | 10 µM | [1] |
| RSK2 (N-terminal domain mutant) | ~30 | 100 µM | [1][4] |
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the N-terminal kinase domain of the RSK isoforms[1][4]. This prevents the transfer of phosphate from ATP to the kinase's substrates, thereby inhibiting its catalytic activity. The cell-permeant nature of this compound allows it to effectively block RSK signaling within cellular systems[1].
RSK Signaling Pathway Inhibition
The RSK kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are typically activated by the extracellular signal-regulated kinases (ERK1/2). Once activated, RSK phosphorylates a variety of downstream substrates involved in cell proliferation, survival, and motility. This compound has been shown to prevent the RSK-mediated phosphorylation of substrates such as glycogen synthase kinase-3β (GSK-3β) and LKB1 in response to stimuli like phorbol esters and epidermal growth factor (EGF)[1][5].
Caption: this compound inhibits the RSK signaling pathway by blocking the phosphorylation of downstream substrates.
Experimental Protocols
In Vitro RSK Kinase Assay
This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound[3][6].
Materials:
-
Purified, active recombinant RSK enzyme (e.g., His₆-RSK1 or His₆-RSK2)
-
RSK substrate peptide (e.g., Crosstide)
-
This compound
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
96-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the RSK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the specific RSK isoform, if known, to accurately determine the IC₅₀.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Detect the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and quantifying the incorporated radioactivity. For non-radioactive assays like Kinase-Glo®, the amount of ATP remaining is measured, which is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A streamlined workflow for performing an in vitro RSK kinase assay.
Conclusion
This compound remains a critical research tool for investigating the roles of RSK kinases in cellular signaling. While detailed information on its large-scale synthesis and manufacturing is not publicly accessible, this guide provides a thorough compilation of its chemical properties, a general overview of the synthesis of its core structure, its well-characterized biological activity and mechanism of action, and practical experimental protocols. This information should serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.
References
Methodological & Application
BI-D1870: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-D1870 is a potent and specific, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It is a valuable tool for elucidating the physiological and pathological roles of RSK signaling in various cellular processes, including cell proliferation, survival, and differentiation.[4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on determining its optimal working concentration.
Mechanism of Action
This compound selectively inhibits all four isoforms of RSK (RSK1, RSK2, RSK3, and RSK4) with high potency.[1][3] RSK is a key downstream effector of the Ras/ERK signaling pathway.[4][5] Upon activation by ERK1/2, RSK phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and protein synthesis. This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain of RSK.[2][6] It has been shown to be cell-permeable and effective in preventing the phosphorylation of downstream RSK targets.[1][7]
Signaling Pathway
The primary signaling pathway inhibited by this compound is the ERK/RSK pathway. A simplified representation of this pathway is provided below.
Caption: this compound inhibits the ERK/RSK signaling pathway.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Kinase Inhibition (IC50)
| Target | IC50 (nM) | Notes |
| RSK1 | 10 - 31 | In cell-free assays.[1][2][3] |
| RSK2 | 20 - 24 | In cell-free assays.[1][2][3] |
| RSK3 | 18 | In cell-free assays.[1][3] |
| RSK4 | 15 | In cell-free assays.[1][3] |
| PLK1 | 100 | [2] |
| Aurora B | >100 | [2] |
| GSK3β | >100 | [2] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Duration | Reference |
| HEK-293 | Inhibition of GSK3α/β phosphorylation | 10 µM | 30 min | [2] |
| HEK-293 | Inhibition of LKB1 phosphorylation | ~1 µM (IC50) | Not specified | [2] |
| Rat-2 | Inhibition of RSK-mediated phosphorylation | Not specified | Not specified | [1] |
| LN-229 | Induction of p70S6K activation | 10 µM | Not specified | [2] |
| LN-18 | Stimulation of rpS6 and p70S6K phosphorylation | 10 µM | Not specified | [2] |
| SCC4, HSC-3 | Induction of apoptosis | 1 - 3 µM | Not specified | [2] |
| Various | Inhibition of cell proliferation | 1 - 5 µM | Time-dependent | [2] |
| HeLa | Inhibition of rpS6 phosphorylation | 1 - 10 µM | 24 hours | [8] |
| MOLM-13 | Antiproliferative activity (EC50) | 1.89 - 3.41 µM | 72 hours | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using Western Blotting
This protocol outlines a method to determine the effective concentration of this compound for inhibiting the phosphorylation of a downstream RSK substrate, such as ribosomal protein S6 (rpS6), in a specific cell line.
Caption: Workflow for determining this compound effective concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
ERK pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-rpS6 (Ser235/236), anti-total rpS6, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells by replacing the complete medium with serum-free medium for 16-24 hours prior to treatment.
-
This compound Pre-treatment: Prepare a dilution series of this compound in serum-free or complete medium. A common starting range is 0.1, 1, and 10 µM. Also, include a DMSO vehicle control. Remove the medium from the cells and add the medium containing this compound or DMSO. Incubate for 1-2 hours.
-
Stimulation: Add the ERK pathway activator (e.g., 400 ng/ml PMA or 100 ng/ml EGF) to the wells and incubate for 20-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the concentration of this compound that effectively inhibits the phosphorylation of rpS6.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 to 10 µM. Add the different concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
For CellTiter-Glo® Assay: a. Follow the manufacturer's instructions to prepare the reagent. b. Add the reagent to each well, mix, and incubate as recommended. c. Measure the luminescence using a plate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Important Considerations and Off-Target Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-D1870 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-D1870 is a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It acts as an ATP-competitive inhibitor, targeting the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with high specificity.[3] RSK proteins are key downstream effectors of the Ras-ERK1/2 signaling pathway, playing crucial roles in regulating cell proliferation, survival, and protein synthesis.[4][5] Dysregulation of the ERK/RSK signaling axis has been implicated in various cancers, making RSK an attractive target for therapeutic intervention.
Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status. When studying the effects of this compound, Western blotting is indispensable for verifying the inhibition of RSK activity and assessing its impact on downstream signaling pathways. These application notes provide detailed protocols and supporting data for the effective use of this compound in Western blot experiments.
Mechanism of Action
This compound selectively inhibits all four isoforms of RSK. It has been shown to prevent the RSK-mediated phosphorylation of downstream substrates such as glycogen synthase kinase-3β (GSK-3β) and LKB1.[1] Furthermore, studies have demonstrated that this compound can modulate cell survival signaling pathways, including the PI3K-Akt-mTORC1 axis, leading to the inhibition of protein translation through reduced phosphorylation of ribosomal protein S6 (rpS6) and 4E-BP1.[5][6] While highly specific for RSK, it is important to note that at higher concentrations, this compound may exhibit off-target effects on other kinases like PLK1 and Aurora B.[7][8]
Data Presentation
In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against RSK isoforms.
| Kinase Isoform | IC50 (nM) |
| RSK1 | 10 - 31 |
| RSK2 | 20 - 24 |
| RSK3 | 18 |
| RSK4 | 15 |
Data compiled from multiple sources.[1][2][6]
Cellular Activity and Recommended Concentrations for Western Blot
The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific downstream target being investigated. The following table provides a range of concentrations reported in the literature for observing effects on protein phosphorylation by Western blot.
| Cell Line | Concentration Range | Downstream Target(s) Analyzed by Western Blot | Reference |
| HEK-293 | 1 - 10 µM | p-GSK3α/β, p-LKB1, p-rpS6 | [6][9] |
| Rat-2 | 10 µM | p-GSK3β, p-LKB1 | [9] |
| LN-18, LN-229 | 1 - 10 µM | p-p70S6K, p-rpS6 | [6] |
| SCC4, HSC-3 | 1 - 3 µM | Apoptosis markers, p-Akt, p-p38 MAPK | [6] |
| Neuroblastoma (SH-SY5Y) | 1 - 5 µM | p-PI3K, p-Akt, p-mTOR, p-rpS6, p-4EBP1 | [5] |
| AML (MOLM-13, MV-4-11, HL60) | 1.6 - 2.6 µM (IC50) | p-RB, Cyclin A/B, p-CDC2, Caspase 3, p-rpS6 | [8] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway primarily affected by this compound.
Caption: this compound inhibits the Ras-ERK-RSK signaling pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound prior to Western blot analysis.
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 16-24 hours prior to treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in fresh culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell type and experimental goals.
-
Include a vehicle control by treating a parallel set of cells with the same concentration of DMSO used in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes to 48 hours, depending on the specific cellular response being investigated.[5][9] A time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Stimulation (Optional): In some experimental setups, cells are stimulated with a growth factor (e.g., EGF) or a phorbol ester (e.g., PMA) to activate the ERK/RSK pathway.[9] this compound is typically added as a pre-treatment for 30-60 minutes before the addition of the stimulus.
-
Cell Lysis: After treatment, proceed immediately to cell lysis for protein extraction.
Western Blot Protocol for Analyzing this compound Effects
This protocol outlines the steps for performing a Western blot to assess changes in protein phosphorylation following this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.[10][11]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15-20 minutes at 4°C.[11]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x or 6x Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[10]
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-RSK (e.g., Ser380)
-
Total RSK
-
Phospho-rpS6 (e.g., Ser235/236)
-
Total rpS6
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[10]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Capture the image using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to the total protein and/or the loading control.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for a typical Western blot analysis using this compound.
Caption: Workflow for Western blot analysis of this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A combination of SILAC and nucleotide acyl phosphate labelling reveals unexpected targets of the Rsk inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. arigobio.com [arigobio.com]
- 11. bio-rad.com [bio-rad.com]
Application Notes: BI-D1870 for Apoptosis Induction
Introduction
BI-D1870 is a potent and specific, cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in the regulation of numerous cellular processes, including cell proliferation, survival, and motility.[2][3] In various cancer models, including acute myeloid leukemia (AML), neuroblastoma, and chronic lymphocytic leukemia (CLL), this compound has been shown to suppress proliferation and effectively induce apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily by inhibiting RSK, which in turn disrupts several downstream signaling pathways crucial for cell survival and proliferation. One major mechanism involves the inhibition of the PI3K-Akt-mTORC1 signaling axis.[7][8] By inhibiting RSK, this compound can lead to the dephosphorylation of downstream mTORC1 targets like ribosomal protein S6 (RPS6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which suppresses protein synthesis.[4][7][9] This can trigger caspase-dependent apoptosis.[4][9]
Additionally, this compound has been shown to induce mitotic arrest, specifically blocking the metaphase-to-anaphase transition, which leads to the activation of apoptosis.[10] The induction of apoptosis by this compound is often characterized by the activation of executioner caspases like caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, including the downregulation of anti-apoptotic Mcl-1 and Bcl-2 and the upregulation of pro-apoptotic Bax.[6][7][11]
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |
|---|---|---|---|---|
| SH-SY5Y | Neuroblastoma | 1.28 | 48h | [7] |
| SK-N-DZ | Neuroblastoma | 2.61 | 48h | [7] |
| IMR-32 | Neuroblastoma | 5.6 | 48h | [7] |
| SK-N-SH | Neuroblastoma | 11.23 | 48h | [7] |
| SK-N-BE(2) | Neuroblastoma | 11.26 | 48h | [7] |
| CLL Cells | Chronic Lymphocytic Leukemia | ~12 (mean) | 18h |[6] |
Table 2: Apoptosis Induction by this compound in Neuroblastoma Cells
| Cell Line | This compound Conc. | Duration | Apoptotic Cells (%) | Reference |
|---|---|---|---|---|
| SK-N-DZ | High Dose | 48h | ~10% | [7] |
| SK-N-DZ | High Dose | 72h | ~25% |[7] |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and membrane integrity using Propidium Iodide (PI).[12]
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[13]
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated (e.g., DMSO) negative control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[13]
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using trypsin. Neutralize with complete medium and collect the cell suspension. Combine with the supernatant from the culture plate, which may contain floating apoptotic cells.[14]
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[14][15]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the use of Western blotting to detect key protein markers of apoptosis, such as cleaved caspases and PARP, following treatment with this compound.[17]
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.[18]
-
Capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[17] An increase in the cleaved forms of Caspase-3 and PARP, or a change in the Bax/Bcl-2 ratio, is indicative of apoptosis.[17]
-
References
- 1. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSK Inhibition Induces Apoptosis by Downregulating Protein Synthesis in a Variety of Acute Myeloid Leukemia Cell Lines [jstage.jst.go.jp]
- 5. research.rug.nl [research.rug.nl]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RSK Inhibition Induces Apoptosis by Downregulating Protein Synthesis in a Variety of Acute Myeloid Leukemia Cell Lines [jstage.jst.go.jp]
- 10. RSK inhibitor this compound inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
BI-D1870: A Potent RSK Inhibitor for Neuroblastoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-D1870, a cell-permeable and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, has emerged as a promising investigational agent in the study of neuroblastoma (NB). This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma research, summarizing its mechanism of action, effects on key cellular processes, and methodologies for its application in both in vitro and in vivo models.
Introduction
Neuroblastoma is the most common extracranial solid tumor in childhood, with high-risk cases presenting a significant therapeutic challenge. The Ribosomal S6 Kinase (RSK) family, comprising RSK1, RSK2, RSK3, and RSK4, are downstream effectors of the Ras-MAPK signaling pathway and are implicated in regulating cell proliferation, survival, and motility. This compound is a potent inhibitor of all RSK isoforms.[1][2][3] Recent studies have demonstrated that this compound effectively inhibits neuroblastoma cell proliferation, induces apoptosis, and causes cell cycle arrest, suggesting its potential as a therapeutic agent.[3][4] Notably, its efficacy appears to be independent of MYCN amplification status, a key prognostic marker in neuroblastoma.[5]
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK isoforms.[1] In neuroblastoma, the inhibitory action of this compound extends beyond direct RSK inhibition, significantly impacting the PI3K-Akt-mTORC1 signaling pathway.[3][4] This dual effect leads to the inhibition of protein translation and microtubule formation, ultimately culminating in mitotic dysfunction and apoptosis.[3][4]
The inhibition of the PI3K-Akt-mTORC1 axis by this compound results in the reduced phosphorylation of downstream targets such as ribosomal protein S6 (RPS6) and 4E-BP1.[3][4] This disrupts protein synthesis, a critical process for rapidly dividing cancer cells. Furthermore, this compound treatment leads to the downregulation of proteins involved in microtubule stability and formation, such as CLIP170 and Aurora A, causing defects in mitosis and G2/M phase cell cycle arrest.[4]
Caption: this compound signaling pathway in neuroblastoma.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various neuroblastoma cell lines after 48 hours of treatment.
| Cell Line | MYCN Status | IC50 (µM) | Reference |
| SH-SY5Y | Non-amplified | 1.28 | [4] |
| SK-N-DZ | Amplified | 2.61 | [4] |
| IMR-32 | Amplified | 5.6 | [4] |
| SK-N-SH | Non-amplified | 11.23 | [4] |
| SK-N-BE(2) | Amplified | 11.26 | [4] |
In Vivo Efficacy: Xenograft Model
In a subcutaneous xenograft model using SH-SY5Y cells in 3-week-old male mice, this compound demonstrated significant anti-tumor activity.
| Treatment Group | Dosage | Administration | Tumor Weight Reduction | Reference |
| Control (PBS) | - | Intravenous (daily for 7 days) | - | [4] |
| This compound | 10 mg/kg | Intravenous (daily for 7 days) | Significant | [4] |
| This compound | 20 mg/kg | Intravenous (daily for 7 days) | Significant | [4] |
| This compound | 40 mg/kg | Intravenous (daily for 7 days) | ~60% | [4] |
Experimental Protocols
Cell Culture
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-DZ) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol determines the cytotoxic effect of this compound on neuroblastoma cells.
Caption: Workflow for Cell Viability Assay.
Materials:
-
Neuroblastoma cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of the PI3K-Akt-mTORC1 Pathway
This protocol is for assessing the effect of this compound on key proteins in the PI3K-Akt-mTORC1 signaling pathway.
Materials:
-
Neuroblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-RPS6, anti-RPS6, anti-p-4E-BP1, anti-4E-BP1, anti-Raptor, anti-RSK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat neuroblastoma cells with desired concentrations of this compound (e.g., 1/2 IC50, IC50, 2x IC50) for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 12 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Data can be analyzed with software like ModFit LT.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 12, 48, or 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 5: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Caption: Workflow for In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., 3-week-old male BALB/c nude mice)
-
SH-SY5Y neuroblastoma cells
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject one million SH-SY5Y cells into the right axilla of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a volume of approximately 90-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg, 20 mg/kg, and 40 mg/kg this compound).[4]
-
Administer this compound or vehicle intravenously daily for 7 days.
-
Measure tumor volume and mouse body weight every 2-3 days.
-
At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Tumor tissue can be further analyzed by histopathology (H&E staining), immunofluorescence, or Western blotting.
Conclusion
This compound is a valuable tool for investigating the role of RSK and the PI3K-Akt-mTORC1 pathway in neuroblastoma. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this compound. The quantitative data presented highlights its potent anti-proliferative and pro-apoptotic effects in various neuroblastoma cell lines and in a preclinical in vivo model. Further research into combination therapies and the long-term effects of this compound is warranted to fully elucidate its clinical potential for the treatment of neuroblastoma.
References
- 1. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-D1870 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family, in the context of Acute Myeloid Leukemia (AML) research. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to guide researchers in studying the effects of this compound on AML cells.
Introduction to this compound in AML
This compound is a cell-permeable small molecule that acts as a reversible, ATP-competitive inhibitor of all RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[1] The RSK family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling pathway, which is frequently dysregulated in cancer, including AML. Elevated levels of phosphorylated RSK have been observed in AML patient samples and are associated with poor survival, highlighting RSK as a promising therapeutic target.[2][3]
In AML cells, this compound has been shown to inhibit proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis.[1][2] A key mechanism of action is the disruption of mitotic exit. This compound treatment leads to the stabilization of the Spindle Assembly Checkpoint (SAC), preventing the dissociation of the Mitotic Arrest Deficient 2 (MAD2) protein from the Anaphase-Promoting Complex/Cyclosome (APC/C) activator, CDC20.[2][4] This sustained inhibition of APC/C prevents the degradation of key mitotic proteins like Cyclin B, leading to mitotic arrest and subsequent apoptosis.[2][4]
Furthermore, this compound has demonstrated synergistic anti-leukemic activity when used in combination with the microtubule-targeting agent vincristine.[1][3] This combination significantly enhances mitotic arrest and apoptosis in AML cells.[1][3]
Key Applications
-
Inhibition of AML cell proliferation: this compound effectively reduces the viability of various AML cell lines in a dose-dependent manner.
-
Induction of apoptosis: Treatment with this compound leads to programmed cell death in AML cells.
-
Cell cycle analysis: this compound induces a robust G2/M phase arrest, which can be quantified by flow cytometry.
-
Investigation of mitotic exit: The compound serves as a tool to study the molecular mechanisms governing the metaphase-to-anaphase transition.
-
Synergistic drug combination studies: this compound can be used in combination with other chemotherapeutic agents, such as vincristine, to explore enhanced anti-cancer effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human AML Cell Lines
| Cell Line | IC50 (µM) after 48h | Key Characteristics |
| MOLM-13 | 1.62[2][5] | FLT3-ITD positive |
| MV-4-11 | 1.91[2][5] | FLT3-ITD positive |
| HL-60 | 2.52[2][5] | Myeloblastic |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment (12 hours) | G1 Phase (%) | G2 Phase (%) | M Phase (%) |
| Control (DMSO) | 48.5 ± 1.8 | 23.9 ± 1.4 | 2.6 ± 0.1 |
| This compound (5 µM) | 22.0 ± 1.0 | 48.2 ± 1.9 | 7.6 ± 0.1 |
| Data are presented as mean ± SEM (n=3).[2] |
Table 3: Induction of Apoptosis by this compound and Vincristine Combination in AML Cell Lines
| Cell Line | Treatment (48 hours) | Annexin V-Positive Cells (%) |
| Nalm-6 | This compound (2.5 µM) + Vincristine (5 nM) | 58.4 ± 0.8 |
| HL-60 | This compound (2.5 µM) + Vincristine (5 nM) | 90.8 ± 0.3 |
| Data are presented as mean ± SEM (n=3).[2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis in AML cells.
Caption: General experimental workflow for studying the effects of this compound in AML.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
AML cell lines (e.g., HL-60, MV-4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest AML cells and perform a cell count.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Add the desired concentrations of this compound to the wells. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat AML cells with this compound (e.g., 1.5 µM for 48 hours for combination studies) and/or vincristine (e.g., 3 nM) as per your experimental design.[1]
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained and single-stained controls for setting compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control AML cells
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Culture and treat AML cells with this compound (e.g., 2.5 µM for 24 hours).[1]
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of key proteins involved in the this compound-induced signaling pathway.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies (see Table 4)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or β-tubulin).
-
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog Number | Application |
| Phospho-RSK (Thr573) | Cell Signaling Technology | #9346 | WB |
| Pan-RSK | R&D Systems | MAB2056 | WB |
| MAD2 | Santa Cruz Biotechnology | sc-6268 | WB |
| CDC20 | Santa Cruz Biotechnology | sc-13162 | WB |
| Cyclin B1 | Santa Cruz Biotechnology | sc-752 | WB |
| Cleaved Caspase-3 (Asp175) | Cell Signaling Technology | #9661 | WB |
| Cleaved PARP (Asp214) | Cell Signaling Technology | #9541 | WB |
| β-actin | Sigma-Aldrich | A5441 | WB |
| β-tubulin | Santa Cruz Biotechnology | sc-9104 | WB |
| This is a suggested list of antibodies based on published research.[2] Researchers should validate the performance of each antibody in their specific experimental setup. |
References
Application Notes and Protocols for BI-D1870 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-D1870 is a potent and specific, cell-permeable, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It effectively inhibits RSK1, RSK2, RSK3, and RSK4 with IC50 values in the low nanomolar range, demonstrating significant selectivity over other kinases.[2][4] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of RSK signaling in cellular processes such as cell proliferation, survival, and motility.[2] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 391.42 g/mol | [1][4][5] |
| Molecular Formula | C₁₉H₂₃F₂N₅O₂ | [1][3][6] |
| Appearance | White to off-white solid | [6] |
| Purity | >98% | |
| Solubility | ||
| DMSO | Up to 100 mg/mL (255.48 mM) | [4][5] |
| Ethanol | Soluble | [1][7] |
| Water | Insoluble | [2][4] |
| DMF | 10 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [3] |
| Storage (Powder) | -20°C for up to 3 years | [2][4][5] |
| Storage (in Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | [4][5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.914 mg of this compound (Molecular Weight = 391.42 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO to the 3.914 mg of powder.
-
Note on DMSO: Use fresh, high-quality anhydrous DMSO as moisture can reduce the solubility of this compound.[4]
-
-
Dissolution: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5][6] When ready to use, thaw a single aliquot at room temperature and dilute it to the desired final concentration in the appropriate cell culture medium or assay buffer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.
Caption: this compound inhibits the RSK signaling pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for Immunofluorescence Staining with BI-D1870 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-D1870 is a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, including RSK1, RSK2, RSK3, and RSK4, with IC50 values in the low nanomolar range.[1][2] RSK isoforms are key downstream effectors of the Ras-ERK1/2 signaling pathway, playing a crucial role in regulating cell proliferation, survival, and motility.[3] Consequently, this compound is a valuable tool for investigating the physiological functions of RSK and for exploring its therapeutic potential in diseases characterized by aberrant ERK/RSK signaling, such as cancer.
These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to investigate the cellular effects of this compound treatment. Immunofluorescence is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. By combining this compound treatment with IF, researchers can gain insights into how RSK inhibition affects various cellular processes, including protein trafficking, signaling pathway activation, and cytoskeletal organization.
Mechanism of Action and Signaling Pathways
This compound acts as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK isoforms.[4] The primary signaling pathway inhibited by this compound is the canonical Ras/ERK/RSK pathway. However, it is important to note that this compound has been reported to have off-target effects, particularly at higher concentrations. One of the most significant off-target activities is the modulation of the PI3K-Akt-mTORC1 signaling pathway.[5] Additionally, this compound can inhibit other kinases, such as Polo-like kinase 1 (PLK1) and Aurora B, which are involved in mitosis.[6]
On-Target Signaling Pathway: ERK/RSK
Caption: Canonical ERK/RSK signaling pathway and the inhibitory action of this compound.
Off-Target Signaling Pathway: PI3K/Akt/mTORC1
Caption: Off-target effect of this compound on the PI3K/Akt/mTORC1 signaling pathway.
Data Presentation: Quantitative Analysis of Immunofluorescence
The following tables present illustrative quantitative data that could be obtained from immunofluorescence experiments investigating the effects of this compound. This data is representative of expected outcomes based on the known mechanism of action and published qualitative findings.
Table 1: Effect of this compound on the Subcellular Localization of a Putative RSK Substrate
This table illustrates the quantification of nuclear translocation of a hypothetical RSK substrate "Protein X" that is known to shuttle between the cytoplasm and nucleus upon phosphorylation by RSK.
| Treatment Group | This compound Conc. (µM) | Stimulation | Mean Nuclear/Cytoplasmic Fluorescence Ratio ± SEM | % of Cells with Predominantly Nuclear Localization |
| Vehicle Control | 0 | - | 0.8 ± 0.05 | 15% |
| Vehicle Control | 0 | Agonist (e.g., EGF) | 2.5 ± 0.15 | 85% |
| This compound | 1 | Agonist (e.g., EGF) | 1.2 ± 0.08 | 25% |
| This compound | 5 | Agonist (e.g., EGF) | 0.9 ± 0.06 | 18% |
| This compound | 10 | Agonist (e.g., EGF) | 0.85 ± 0.05 | 16% |
Table 2: Quantification of Phospho-S6 Ribosomal Protein (Ser235/236) Fluorescence Intensity
This table demonstrates the effect of this compound on the phosphorylation of a downstream effector in the mTORC1 pathway, S6 ribosomal protein, which can be an off-target effect.
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SEM |
| Vehicle Control | 0 | 100 ± 8 |
| This compound | 1 | 150 ± 12 |
| This compound | 5 | 220 ± 18 |
| This compound | 10 | 250 ± 21 |
Experimental Protocols
General Immunofluorescence Staining Protocol for Adherent Cells
This protocol provides a general framework for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types and target proteins.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Protocol:
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 1-24 hours). A typical starting concentration range for this compound is 1-10 µM.[7]
-
If applicable, stimulate the cells with an agonist to activate the signaling pathway of interest for a specified time before fixation.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Perform quantitative analysis using image analysis software (e.g., ImageJ/Fiji) to measure fluorescence intensity, subcellular distribution, or the percentage of cells exhibiting a specific phenotype.
-
Experimental Workflow for this compound Treatment and Immunofluorescence
Caption: A step-by-step workflow for immunofluorescence staining after this compound treatment.
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of RSK in cellular signaling. When coupled with immunofluorescence and quantitative image analysis, it allows for a detailed investigation of the downstream consequences of RSK inhibition. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the multifaceted effects of this compound on cellular function and protein dynamics. Careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Regulation of localization of FOXO transcription factors [reactome.org]
- 5. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
BI-D1870 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges encountered when working with the RSK inhibitor, BI-D1870. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility.[1] It is practically insoluble in water and ethanol but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] This characteristic is common among small-molecule kinase inhibitors which are often designed to bind to the hydrophobic ATP-binding pocket of kinases.[1]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is causing this and how can I prevent it?
A2: This common issue, often referred to as "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, it is crucial to minimize the final concentration of DMSO in your aqueous solution, typically keeping it below 1%. However, for highly insoluble compounds like this compound, even low percentages of DMSO may not prevent precipitation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: The most commonly recommended solvent for preparing this compound stock solutions is fresh, anhydrous DMSO.[2] Moisture-absorbing DMSO can reduce the solubility of the compound.[2] It is also soluble in ethanol, though to a lesser extent than in DMSO, often requiring gentle warming and sonication.[3]
Q4: I am having trouble dissolving this compound in DMSO. What can I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution at 37°C for 10 minutes.[3]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[3][4]
-
Vortexing: Vigorous vortexing can also help to break down aggregates and facilitate dissolution.[2]
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.[4][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guides for Experimental Setups
In Vitro Experiments
Issue: Precipitation of this compound in cell culture media.
Solution Workflow:
Caption: Workflow for troubleshooting this compound precipitation in cell culture media.
Detailed Protocol for Preparing Working Solutions for In Vitro Assays:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM to 100 mM).[4] Ensure the compound is fully dissolved, using warming or sonication if necessary.[3]
-
Perform serial dilutions of the DMSO stock solution to create intermediate concentrations.
-
For the final working concentration, dilute the intermediate stock into your pre-warmed cell culture medium. It is crucial to add the this compound solution to the media with vigorous mixing to ensure rapid dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
In Vivo Experiments
Issue: Low bioavailability and precipitation of this compound upon administration.
Solution: For in vivo studies, it is often necessary to use a formulation vehicle that can maintain the solubility of this compound in an aqueous environment.
Recommended Formulation Protocols:
| Formulation Component | Protocol 1[4] | Protocol 2[2] | Protocol 3[4] |
| Solvent 1 | 10% DMSO | 5% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 40% PEG300 | 90% (20% SBE-β-CD in saline) |
| Solvent 3 | 5% Tween-80 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | 50% ddH₂O | - |
| Final Concentration | ≥ 2.5 mg/mL | Not specified | ≥ 2.5 mg/mL |
Experimental Protocol for In Vivo Formulation (Protocol 1):
-
Start by dissolving this compound in DMSO to create a stock solution.
-
Sequentially add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and continue to mix until a clear solution is achieved.
-
Finally, add saline to the mixture to reach the final desired volume and concentration.
-
It is recommended to use the prepared formulation immediately for optimal results.[2]
This compound's Mechanism of Action: Targeting the RSK and S6K Signaling Pathways
This compound is a potent and specific ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[6][7] It inhibits all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with IC₅₀ values in the low nanomolar range.[5] RSK is a key downstream effector of the Ras/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[6][8] By inhibiting RSK, this compound can suppress tumor growth and induce apoptosis.[8]
This compound also impacts the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth and proliferation.[9][10] While this compound directly inhibits RSK, its effects on the mTOR pathway can lead to the inhibition of protein synthesis and cell cycle progression.[11]
Caption: Simplified signaling pathway showing the inhibitory action of this compound on RSK.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 78 | 199.27 | Use fresh, anhydrous DMSO as it is moisture-absorbing. | [2] |
| DMSO | ≥19.55 | ~50 | - | [3] |
| DMSO | 100 | 255.48 | May require sonication. | [4] |
| DMSO | 15 | ~38.3 | - | [12] |
| Ethanol | ≥2.5 | ~6.4 | Requires gentle warming and sonication. | [3] |
| Water | Insoluble | - | - | [2] |
| DMF | 10 | ~25.5 | - | [12] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~0.77 | - | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. portlandpress.com [portlandpress.com]
- 11. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing BI-D1870 Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of BI-D1870, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family. It specifically targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4), preventing the phosphorylation of downstream substrates.[1][2][3][4] By inhibiting RSK, this compound can modulate several signaling pathways involved in cell proliferation, survival, and motility.[5][6][7]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published data, a common starting range for cell-based assays is between 1 µM and 10 µM.[2][8][9] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For some sensitive cell lines, significant growth inhibition has been observed at nanomolar concentrations.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For example, a 10 mM stock solution can be prepared. It is recommended to use fresh DMSO, as moisture can reduce solubility.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound, through its inhibition of RSK, primarily affects pathways downstream of the Ras-ERK1/2 signaling cascade.[6] A key pathway impacted is the PI3K-Akt-mTORC1 signaling axis, which plays a crucial role in protein synthesis, cell growth, and survival.[5] this compound has been shown to inhibit the phosphorylation of mTORC1 downstream targets like ribosomal protein S6 (RPS6) and 4E-BP1.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my target.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 10 nM to 20 µM) to identify the effective range.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure proper storage of the this compound stock solution (-20°C or -80°C in DMSO).[2] If possible, verify the activity of your compound using a known positive control cell line or a biochemical assay.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to RSK inhibition. Consider investigating the expression levels of RSK isoforms in your cells. You may also explore alternative inhibitors or combination therapies.
-
-
Possible Cause 4: Off-Target Effects at High Concentrations.
-
Solution: High concentrations of this compound (e.g., >10 µM) have been reported to have off-target effects on other kinases like PLK1 and Aurora B.[10][11] These effects can complicate data interpretation. Whenever possible, use the lowest effective concentration determined from your dose-response studies.
-
Problem 2: I am observing significant off-target effects or cellular toxicity.
-
Possible Cause 1: Concentration is too high.
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
-
Possible Cause 3: RSK-Independent Effects.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms
| Kinase | IC50 (nM) |
| RSK1 | 10 - 31 |
| RSK2 | 20 - 24 |
| RSK3 | 18 |
| RSK4 | 15 |
Data compiled from multiple sources.[1][2][3]
Table 2: Cell Growth Inhibition IC50 Values for this compound in Various Human Cell Lines
| Cell Line | IC50 (µM) |
| EW-3 | 0.0358 |
| H9 | 0.06019 |
| KARPAS-45 | 0.16525 |
| MOLM-13 | 1.62 |
| MV-4-11 | 1.91 |
| HL60 | 2.52 |
Data compiled from multiple sources.[1][10]
Experimental Protocols
Protocol 1: General Procedure for Determining the Optimal this compound Concentration in a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium from your DMSO stock. A typical 2-fold or 3-fold serial dilution starting from 20 µM down to the low nanomolar range is recommended. Include a vehicle control (DMSO only) at the same final concentration as your highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the viability assay) for the appropriate duration. Include both positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against your target proteins (e.g., phospho-RPS6, total RPS6, phospho-Akt, total Akt, etc.). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Workflow for this compound Concentration Optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RSK inhibitor this compound inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Results with BI-D1870: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the RSK inhibitor, BI-D1870. The information provided herein is intended to help interpret anomalous data and refine experimental design.
Understanding this compound: Mechanism and Targets
This compound is a potent, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, demonstrating low nanomolar efficacy against all isoforms (RSK1, RSK2, RSK3, and RSK4).[1][2][3][4] It functions by binding to the N-terminal kinase domain of RSK.[3] While it is a valuable tool for studying RSK-mediated signaling, it is crucial to be aware of its known off-target effects to accurately interpret experimental outcomes.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary targets and key off-targets. These values can help researchers select appropriate concentrations to maximize on-target effects while minimizing off-target activity.
| Target | IC50 (nM) | Notes |
| Primary Targets | ||
| RSK1 | 10 - 31 | ATP-competitive inhibition.[1][2][3] |
| RSK2 | 20 - 24 | ATP-competitive inhibition.[1][3] |
| RSK3 | 18 | ATP-competitive inhibition.[1][4] |
| RSK4 | 15 | ATP-competitive inhibition.[1][4] |
| Known Off-Targets | ||
| PLK1 | ~100 | Identified as a polo-like kinase 1 inhibitor.[1][5] |
| Aurora B | >100 | Substantially inhibited at higher concentrations.[5][6] |
| MELK | >100 | Off-target inhibition observed.[5][6] |
| MST2 | >100 | Off-target inhibition observed.[5][7] |
| JAK2 | ~654 | Identified as a JAK2 inhibitor.[5] |
| BRD4 | ~3500 (Kd) | Interacts with bromodomain-containing protein 4.[1][5] |
Troubleshooting Unexpected Results
This section addresses common unexpected experimental outcomes in a question-and-answer format.
FAQ 1: My cell viability has decreased more than expected, or I'm seeing apoptosis at concentrations intended to only inhibit RSK.
Possible Cause: This could be due to off-target inhibition of kinases essential for cell cycle progression and survival, such as Polo-like kinase 1 (PLK1) and Aurora B, especially at higher concentrations of this compound.[1][5][6] this compound has been shown to induce G2/M phase arrest and apoptosis in some cell lines.[8][9]
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that inhibits your RSK substrate of interest without significantly impacting cell viability. It is recommended to keep cellular assay concentrations below 1 µM to minimize off-target effects.[10]
-
Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute cytotoxicity and longer-term effects on proliferation.
-
Alternative Inhibitors: Consider using a structurally different RSK inhibitor to confirm that the observed phenotype is due to RSK inhibition and not an off-target effect of this compound.
-
Target Knockdown: Use siRNA or shRNA to specifically knockdown RSK isoforms and compare the phenotype to that observed with this compound treatment.
FAQ 2: I'm observing unexpected changes in the mTOR signaling pathway, such as increased p70S6K activation.
Possible Cause: Studies have shown that this compound can paradoxically increase the activation of p70S6K, a key component of the mTORC1 pathway.[1][11] This effect is reported to be RSK-independent and thus represents a significant off-target activity.[11]
Troubleshooting Steps:
-
Monitor Multiple Pathway Components: When assessing the mTOR pathway, analyze the phosphorylation status of multiple upstream and downstream components (e.g., Akt, mTOR, 4E-BP1, and S6 ribosomal protein) to get a comprehensive view of the signaling cascade.
-
RSK-Independent Controls: Deplete RSK using siRNA/shRNA and then treat with this compound. If the effect on p70S6K persists, it confirms the effect is RSK-independent.
-
Rapamycin Co-treatment: Use rapamycin, a specific mTORC1 inhibitor, in combination with this compound to investigate if the observed effects are mTORC1-dependent.[11]
FAQ 3: I am seeing p53-independent accumulation of p21.
Possible Cause: this compound has been reported to cause a p53-independent accumulation of the cyclin-dependent kinase inhibitor p21, leading to senescence.[9] This is considered an off-target effect.[9]
Troubleshooting Steps:
-
Cell Line Comparison: Test the effect of this compound in both p53 wild-type and p53-deficient cell lines to confirm the p53-independence of p21 accumulation.
-
p21 Knockout Cells: If available, use p21-deficient cells to verify if the observed phenotype (e.g., senescence, protection from apoptosis) is p21-dependent.[9]
-
Western Blot Analysis: Carefully quantify p21 protein levels via western blot at various time points and this compound concentrations.
Experimental Protocols
General Western Blot Protocol for Assessing RSK Inhibition
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum-starve the cells for 16-24 hours if studying growth factor-stimulated pathways. Pre-treat cells with the desired concentration of this compound (or DMSO vehicle control) for 30-60 minutes before stimulating with an agonist (e.g., PMA, EGF) for the appropriate time.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-RSK substrates (e.g., phospho-GSK3β, phospho-LKB1) and total protein levels, as well as antibodies to assess off-target pathway activation (e.g., phospho-p70S6K, p21).[3] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Signaling Pathways and Workflows
Signaling Pathway: this compound On-Target and Off-Target Effects
Caption: On-target vs. off-target effects of this compound.
Experimental Workflow: Troubleshooting Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
BI-D1870 stability in cell culture media
Welcome to the technical support center for BI-D1870. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: this compound has been demonstrated to be stable in tissue culture medium for at least 4 hours.[1][2][3] In experiments with HEK-293 cells, the inhibitor effectively prevented the phosphorylation of RSK substrates for this duration.[2] For longer incubation periods, it is recommended to perform a stability test under your specific experimental conditions.
Q2: What is the recommended solvent for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[4][5][6] It is advisable to prepare fresh dilutions in your cell culture medium for each experiment to minimize potential degradation.
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary depending on the cell type and the specific RSK isoform being targeted. While the in vitro IC50 values for RSK1-4 are in the nanomolar range (15-31 nM), higher concentrations (e.g., 1-10 µM) are often required in cell-based assays to achieve complete inhibition of RSK substrates.[1][3][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent RSK inhibitor, it has been shown to inhibit other kinases at higher concentrations, including Polo-like kinase 1 (PLK1) and Aurora B.[8][9][10] These off-target effects should be considered when interpreting experimental results, especially at concentrations above 1 µM.[7] Some studies suggest that certain cellular effects of this compound may be independent of RSK inhibition.[8][10][11]
Q5: Which signaling pathways are affected by this compound?
A5: this compound is a specific inhibitor of the p90 ribosomal S6 kinase (RSK) family, which are downstream effectors of the MAPK/ERK signaling pathway.[12] Therefore, it primarily impacts this pathway. Additionally, this compound has been shown to regulate the PI3K-Akt-mTORC1 signaling axis in some cancer cells.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of RSK activity. | Degradation of this compound: The compound may have degraded due to improper storage or prolonged incubation in media. | Prepare fresh stock solutions of this compound in DMSO and dilute in media immediately before use. For long-term experiments, consider replenishing the media with fresh inhibitor every 24 hours. |
| Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 0.1 - 10 µM) to determine the optimal inhibitory concentration for your cell type. | |
| Cell permeability issues: Although this compound is cell-permeable, its uptake may vary between cell lines. | Increase the incubation time to allow for sufficient cellular uptake. | |
| Unexpected cellular phenotypes or off-target effects. | Inhibition of other kinases: At higher concentrations, this compound can inhibit other kinases like PLK1 and Aurora B.[8][9][10] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different RSK inhibitor as a control to confirm that the observed phenotype is due to RSK inhibition. |
| Precipitation of the compound in cell culture media. | Low solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare dilutions from a high-concentration stock solution. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM). Include a control sample of medium with DMSO alone.
-
Incubate the medium at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the medium.
-
To stop potential degradation, immediately process or freeze the samples at -80°C.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.[13]
-
Plot the concentration of this compound against time to determine its degradation profile and half-life in the medium.
Visualizations
Signaling Pathways
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting RSK.
Caption: this compound can inhibit the PI3K-Akt-mTORC1 signaling axis.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BI-D1870 Western Blot Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the RSK inhibitor BI-D1870 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a decrease in the phosphorylation of my target protein after this compound treatment?
A1: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration of this compound can vary between cell lines and experimental conditions. A concentration of 10 µM is often used to completely inhibit RSK substrate phosphorylation in cells.[1] Ensure you are using a sufficient concentration and that the treatment duration is adequate for the inhibitor to act.
-
Inactive this compound: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions as needed.
-
Low Target Protein Expression: If the total amount of your target protein is low, detecting changes in its phosphorylation state can be challenging. Consider loading more protein onto your gel or enriching your sample for the protein of interest.[2]
-
Inefficient Phosphorylation in Control Cells: Confirm that the phosphorylation of your target protein is robustly induced in your untreated control cells. Without a strong baseline signal, observing a decrease with inhibitor treatment is difficult.
-
Antibody Issues: The phospho-specific antibody may not be sensitive enough or may have lost activity. Use a positive control to validate your antibody's performance.
Q2: I'm observing unexpected bands or changes in the molecular weight of my target protein after this compound treatment. What could be the cause?
A2: This could be due to a few factors:
-
Off-Target Effects: this compound, especially at higher concentrations, can inhibit other kinases such as PLK1 and Aurora B.[3] These off-target effects could lead to unexpected phosphorylation events and subsequent band shifts.
-
Post-Translational Modifications: Changes in phosphorylation can sometimes lead to slight shifts in a protein's migration on an SDS-PAGE gel.[4] An upward shift could indicate phosphorylation at multiple sites that are not inhibited by this compound.
-
Protein Degradation or Isoforms: The appearance of lower molecular weight bands could indicate protein degradation. Ensure that protease inhibitors are included in your lysis buffer.[4] Alternatively, your antibody may be detecting different isoforms of the target protein.
Q3: My Western blot has high background, making it difficult to interpret the results. How can I reduce the background?
A3: High background is a common issue in Western blotting. Here are some tips to reduce it:
-
Optimize Blocking: When working with phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins that can increase background.[5] Increase the blocking time or the concentration of the blocking agent if necessary.
-
Adjust Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal dilution.
-
Thorough Washing: Increase the number and duration of your wash steps after antibody incubations to remove unbound antibodies.[6]
-
Use Fresh Buffers: Ensure all your buffers, especially the wash buffer containing Tween-20, are freshly prepared.
Q4: I am seeing changes in the mTORC1 signaling pathway (e.g., p70S6K phosphorylation) after this compound treatment. Is this expected?
A4: Yes, this can be an off-target effect of this compound. Studies have shown that this compound can increase the activation of p70S6K, a key component of the mTORC1 pathway, in a manner that is independent of RSK.[7] It is important to be aware of this potential off-target effect when interpreting your results and to confirm your findings using other methods if necessary.
Quantitative Data Summary
| Parameter | Value | Kinase(s) | Notes |
| IC50 | 15 nM | RSK4 | In vitro kinase assay.[8] |
| 18 nM | RSK3 | In vitro kinase assay.[8] | |
| 24 nM | RSK2 | In vitro kinase assay.[8] | |
| 31 nM | RSK1 | In vitro kinase assay.[8] | |
| ~30 nM | RSK2 (N-terminal domain) | In vitro kinase assay.[8][9] | |
| 100 nM | PLK1 | In vitro kinase assay.[8] | |
| Working Concentration (In vivo/Cell-based) | 1-10 µM | RSK isoforms | Effective concentrations can vary depending on the cell line and experimental conditions. A concentration of 10 µM has been shown to inhibit RSK-mediated phosphorylation in cells.[1][8] |
Experimental Protocols
General Western Blot Protocol for Assessing this compound Efficacy
This protocol provides a general framework. Optimization of specific steps may be required for your particular experiment.
1. Cell Lysis and Protein Quantification: a. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. d. Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with wash buffer.
4. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Use a phospho-specific antibody for your target and an antibody for the total protein on a separate blot or after stripping. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Caption: Signaling pathway showing the action of this compound on the RSK pathway and its potential off-target effects.
Caption: A logical workflow for troubleshooting common issues in this compound Western blot experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. researchgate.net [researchgate.net]
- 4. LabXchange [labxchange.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BI-D1870 Toxicity in Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of BI-D1870 in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range.[1][3][4] RSK is a key downstream effector of the Ras-ERK signaling pathway and plays a crucial role in regulating cell proliferation, survival, and motility.[2][5]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to inhibit RSK-mediated phosphorylation of its downstream substrates. This can lead to several cellular outcomes, including:
-
Inhibition of cell proliferation: this compound has been shown to inhibit the growth of various cancer cell lines.[2][6]
-
Induction of apoptosis: The compound can trigger programmed cell death in sensitive cell lines.[2][7]
-
Cell cycle arrest: this compound can cause cells to arrest in the G2/M phase of the cell cycle.[2][6]
-
Generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. [1]
Q3: Are there known off-target effects of this compound?
Yes, several off-target effects of this compound have been reported and should be considered when interpreting experimental results. These include:
-
Inhibition of other kinases at higher concentrations, such as Aurora B, MELK, and MST2.[8][9][10]
-
Interaction with bromodomain-containing protein 4 (BRD4).[8]
-
Inhibition of JAK2 with an IC50 of approximately 654 nM.[8]
-
RSK-independent alterations in mTORC1 signaling.[11]
-
Induction of p21 in a transcription- and p53-independent manner.[5]
-
Inhibition of phosphodiesterase (PDE) activity in cardiac myocytes.[12]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity in my cell line.
-
Question: Could my cell line be resistant to this compound?
-
Answer: Yes, the sensitivity of cell lines to this compound can vary significantly. Check the IC50 values for your specific cell line or similar cell types in the literature (see Table 1). Resistance can be multifactorial, potentially involving differences in drug metabolism, target expression, or compensatory signaling pathways.
-
-
Question: Am I using the correct concentration and incubation time?
-
Answer: IC50 values for this compound can range from nanomolar to micromolar depending on the cell line and assay duration.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your system. Ensure the incubation time is sufficient to observe an effect, typically ranging from 24 to 72 hours.
-
-
Question: Could the compound have degraded?
-
Answer: Proper storage and handling of this compound are essential. Ensure it is stored as recommended by the manufacturer and that the solvent used for reconstitution is appropriate and fresh.
-
Issue 2: I am observing toxicity in my control (vehicle-treated) cells.
-
Question: Is the solvent (e.g., DMSO) concentration too high?
-
Answer: High concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final solvent concentration below 0.1% and to include a vehicle-only control in all experiments to account for any solvent-induced effects.
-
Issue 3: My results are inconsistent with published data.
-
Question: Could off-target effects be influencing my results?
-
Answer: As detailed in the FAQs, this compound has known off-target effects that can lead to unexpected phenotypes.[5][8][11] For example, this compound can induce p21 accumulation and senescence independently of RSK.[5] Consider using a secondary, structurally different RSK inhibitor or genetic approaches (e.g., siRNA/shRNA knockdown of RSK) to validate that the observed effects are on-target.
-
-
Question: Are my cell culture conditions optimal?
-
Answer: Cell density, passage number, and media composition can all influence a cell's response to a drug. Ensure your cell culture practices are consistent and that cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| EW-3 | Not Specified | 0.0358 | Not Specified | [1] |
| H9 | Not Specified | 0.06019 | Not Specified | [1] |
| KARPAS-45 | Not Specified | 0.16525 | Not Specified | [1] |
| SH-SY5Y | Neuroblastoma | 1.28 | 48 | [2] |
| SK-N-DZ | Neuroblastoma | 2.61 | 48 | [2] |
| IMR-32 | Neuroblastoma | 5.6 | 48 | [2] |
| SK-N-SH | Neuroblastoma | 11.23 | 48 | [2] |
| SK-N-BE(2) | Neuroblastoma | 11.26 | 48 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 1.62 | Not Specified | [6] |
| MV-4-11 | Acute Myeloid Leukemia | 1.91 | Not Specified | [6] |
| HL60 | Acute Myeloid Leukemia | 2.52 | Not Specified | [6] |
Experimental Protocols
1. Cell Viability Assay (e.g., CCK8/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., CCK8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using a suitable software package.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
3. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RSK, total RSK, phospho-S6, total S6, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSK inhibitor this compound inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-D1870 Dissolution in DMSO: A Technical Guide
This technical support guide provides detailed protocols and troubleshooting advice for dissolving the RSK inhibitor BI-D1870 in DMSO. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is insoluble in water and ethanol.[1][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with sources reporting values ranging from >19.6 mg/mL to 100 mg/mL.[2][3] For specific quantitative data, please refer to the solubility table below.
Q3: Why is my this compound not dissolving completely in DMSO?
A3: Several factors can affect the dissolution of this compound. One common issue is the use of DMSO that has absorbed moisture, which can significantly reduce the solubility of the compound.[1] It is highly recommended to use fresh, anhydrous DMSO. Additionally, gentle warming and sonication can aid in dissolution.[2]
Q4: How should I store the this compound stock solution in DMSO?
A4: To ensure stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][6] The stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[3][6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and specific, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, including RSK1, RSK2, RSK3, and RSK4.[1][2][6][7] It has been shown to inhibit the PI3K-Akt-mTORC1 signaling pathway.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms after adding to aqueous buffer. | This compound is insoluble in aqueous solutions. | For in vivo or cell culture experiments, a specific formulation with co-solvents like PEG300 and Tween-80 is required.[1][3][9] The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[10][11] |
| Inconsistent experimental results. | Degradation of this compound due to improper storage. | Always aliquot stock solutions and avoid repeated freeze-thaw cycles.[1][6] Store at the recommended temperatures (-20°C or -80°C).[3][6] |
| Difficulty achieving high concentrations. | Using DMSO that is not fresh or anhydrous. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1] |
| Compound appears to have low potency. | Incomplete dissolution leading to a lower effective concentration. | Ensure the compound is fully dissolved by warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath.[2] |
Quantitative Data Presentation
Solubility of this compound in DMSO
| Vendor/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Selleck Chemicals | 78 mg/mL | 199.27 mM |
| APExBIO | >19.6 mg/mL | >50.07 mM |
| MedchemExpress | 100 mg/mL | 255.48 mM |
| Cayman Chemical | 15 mg/mL | 38.32 mM |
Molecular Weight of this compound: 391.42 g/mol [1][3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For a 10 mM stock solution, you would weigh 3.914 mg of this compound to prepare 1 mL of solution.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
-
Troubleshooting Dissolution (if necessary):
-
Storage:
Visualization of this compound's Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound. As an RSK inhibitor, this compound blocks the downstream effects of the Ras/MAPK pathway, which includes the regulation of cell proliferation and survival. Recent studies have also shown its inhibitory effect on the PI3K-Akt-mTORC1 axis.[8]
Caption: this compound inhibits RSK and the PI3K-Akt-mTORC1 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 10. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing BI-D1870 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of BI-D1870 in cell culture media and other aqueous solutions. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: The primary reason for this compound precipitation is its low solubility in aqueous solutions. This compound is practically insoluble in water and ethanol[1][2]. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this concentrated stock is diluted into a large volume of aqueous-based cell culture media, the compound can rapidly come out of solution, or "crash out," forming a visible precipitate.
Q2: What is the correct procedure to prevent this compound precipitation during dilution?
A2: The key to preventing precipitation is to avoid shocking the compound with a rapid solvent change. Instead of adding the concentrated DMSO stock directly into your final volume of media, a serial or intermediate dilution step is crucial. First, dispense a small amount of your pre-warmed media into a tube. Then, add the required volume of your this compound DMSO stock to this small media volume while vortexing or flicking the tube to ensure rapid mixing. This intermediate, less concentrated solution can then be added to the final volume of your cell culture.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for this compound is fresh, anhydrous DMSO. This compound is highly soluble in DMSO, with concentrations of 78 mg/mL (199 mM) to 100 mg/mL (255 mM) being achievable[1][3]. To maintain stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes. These aliquots should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 2 years) storage[4][5]. Using DMSO that has absorbed moisture can reduce the solubility of the compound[1].
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The maximum tolerated DMSO concentration is cell-line dependent, but it is generally recommended to keep the final concentration in your cell culture below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. You should always run a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: I followed the dilution protocol, but I still see some precipitation over time. What else could be the cause?
A5: If precipitation occurs even with careful dilution, consider these factors:
-
Media Components: Certain components in complex media, especially those with high serum concentrations, can interact with the compound and reduce its solubility over time.
-
Temperature: Incubating the media at 37°C can sometimes affect compound stability and solubility.
-
Final Concentration: The desired final concentration of this compound might be at the edge of its solubility limit in your specific media formulation. The typical working concentration for complete inhibition of RSK substrates in cells is around 10 µM[3][6][7]. If you are working at higher concentrations, you may encounter solubility issues.
-
pH of Media: Although less common, significant shifts in the pH of your culture media could potentially affect the charge and solubility of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock to media. | Improper Dilution Technique: The concentrated DMSO stock was added directly to the full volume of aqueous media. | Use the recommended intermediate dilution protocol. Add the DMSO stock to a small volume of media first, mix well, and then transfer this to the final volume. |
| Cloudiness or fine precipitate forms after a few hours in the incubator. | Marginal Solubility: The final concentration is near the solubility limit in the specific media and conditions (e.g., temperature, serum concentration). | Try lowering the final concentration of this compound if experimentally feasible. Alternatively, reduce the serum percentage in the media during treatment, if possible. |
| Stock solution appears cloudy or contains crystals. | Moisture in DMSO: The DMSO used was not anhydrous, or the stock solution was not stored properly. | Prepare a fresh stock solution using new, anhydrous-grade DMSO. Ensure stock solution vials are tightly capped and stored with desiccant. |
| Freeze-Thaw Cycles: The stock solution has been frozen and thawed multiple times. | Prepare single-use aliquots of the stock solution to avoid repeated temperature cycling[4]. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | >15 mg/mL[8] | Highly soluble. Concentrations up to 100 mg/mL (255 mM) have been reported, sometimes requiring sonication[3]. |
| Water | Insoluble[1][2] | Not recommended for creating stock solutions. |
| Ethanol | Insoluble[1][2] | Not recommended for creating stock solutions. |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[8] | Demonstrates significantly reduced solubility in aqueous buffer. |
Table 2: Reported In Vitro IC₅₀ Values and Working Concentrations
| Target / Assay | Cell Line | IC₅₀ / Working Concentration |
| RSK1 (cell-free) | N/A | 10 - 31 nM[1][4] |
| RSK2 (cell-free) | N/A | 20 - 24 nM[1][4] |
| RSK3 (cell-free) | N/A | 18 nM[1] |
| RSK4 (cell-free) | N/A | 15 nM[1] |
| Inhibition of LKB1 Phosphorylation | HEK-293 | ~1 µM[3] |
| Inhibition of GSK3 Phosphorylation | HEK-293 | 10 µM (for strong inhibition)[3][6] |
| Cell Growth Inhibition | EW-3 cells | 0.0358 µM[1] |
| Cell Growth Inhibition | H9 cells | 0.06019 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Prepare Concentrated Stock Solution (e.g., 10 mM): a. Bring the this compound powder and a vial of new, anhydrous DMSO to room temperature. b. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 391.42 g/mol ). For 1 mg of this compound, add 255.5 µL of DMSO. c. Add the DMSO to the vial of this compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution[3][9]. d. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term stability.
-
Prepare Final Working Solution in Media (e.g., 10 µM): a. Pre-warm your required volume of cell culture media in a 37°C water bath. b. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. c. In a sterile tube, prepare an intermediate dilution. For a final 10 µM solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 99 µL of pre-warmed media. Immediately vortex or pipette up and down to mix thoroughly. d. Add the entire volume of this intermediate dilution to your final volume of media (e.g., add the 100 µL to 99.9 mL of media). This ensures the final DMSO concentration remains low (0.1% in this example). e. Swirl the final media flask or bottle to ensure homogeneity. The working solution is now ready for use in your cell-based assay.
Visual Guides
Caption: Recommended workflow for preparing this compound working solutions to prevent precipitation.
Caption: this compound inhibits the MAPK pathway by directly targeting and blocking RSK activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, RSK Inhibitor (CAS 501437-28-1) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. file.glpbio.com [file.glpbio.com]
Validation & Comparative
A Comparative Guide to BI-D1870 and Other Small Molecule Inhibitors of the p90 Ribosomal S6 Kinase (RSK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BI-D1870 with other prominent inhibitors of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of the RSK signaling pathway and its role in cellular processes and disease.
Introduction to RSK and its Inhibition
The p90 Ribosomal S6 Kinases (RSK) are a family of highly conserved serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling cascade. Four human isoforms, RSK1, RSK2, RSK3, and RSK4, have been identified, and they play crucial roles in regulating cell proliferation, survival, growth, and motility. Dysregulation of RSK signaling has been implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of RSK are invaluable tools for dissecting the biological functions of the different RSK isoforms and for validating their potential as drug targets. This guide focuses on the comparative analysis of this compound, a well-characterized pan-RSK inhibitor, against other notable RSK inhibitors: LJH-685, SL0101, and LJI308.
Mechanism of Action of Compared Inhibitors
This compound, LJH-685, and LJI308 are all ATP-competitive inhibitors that target the N-terminal kinase domain (NTKD) of the RSK isoforms. The NTKD is responsible for phosphorylating downstream substrates of RSK. By binding to the ATP pocket of the NTKD, these inhibitors prevent the transfer of phosphate from ATP to the substrate, thereby blocking RSK's catalytic activity. SL0101 is also an ATP-competitive inhibitor of the NTKD, but its binding mechanism is more complex, involving a significant conformational rearrangement of the kinase domain.
Quantitative Comparison of RSK Inhibitors
The following table summarizes the in vitro potency of this compound and the selected comparator compounds against the four human RSK isoforms. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Selectivity Notes |
| This compound | 31[1] | 24[1] | 18[1] | 15[1] | Pan-RSK inhibitor. Also inhibits PLK1 (IC50 = 100 nM) and shows some activity against Aurora B, DYRK1a, and other kinases at higher concentrations.[1] |
| LJH-685 | 6[2] | 5[2] | 4[2] | Not Reported | Potent and selective pan-RSK inhibitor.[2][3] |
| SL0101 | Ki = 1 µM[4] | IC50 = 89 nM[4] | Not Reported | Not Reported | Selective for RSK1/2.[4] |
| LJI308 | 6[5] | 4[5] | 13[5] | Not Reported | Potent pan-RSK inhibitor.[5] Also inhibits S6K1 with an IC50 of 0.8 µM.[6] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: The Ras-ERK-RSK Signaling Pathway.
Caption: Experimental Workflow for Characterizing RSK Inhibitors.
Detailed Experimental Protocols
In Vitro RSK Kinase Assay (AlphaScreen™ Format)
This protocol describes a non-radioactive, homogeneous assay to determine the in vitro potency (IC50) of inhibitors against RSK isoforms.
Materials:
-
Recombinant human RSK1, RSK2, RSK3, or RSK4 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-AGAGRSRHSSYPAGT-OH)
-
ATP
-
RSK inhibitor (e.g., this compound)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
EDTA solution (for stopping the reaction)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-phospho-substrate antibody (e.g., anti-phospho-Akt substrate antibody)
-
Protein A-conjugated Acceptor beads (PerkinElmer)
-
384-well white microplates (low volume)
-
Plate reader capable of AlphaScreen™ detection
Procedure:
-
Prepare Reagents:
-
Dilute the RSK enzyme in Kinase Buffer to the desired working concentration (e.g., 0.1-1 nM).
-
Dilute the biotinylated peptide substrate in Kinase Buffer (e.g., 200 nM).
-
Prepare a stock solution of ATP in Kinase Buffer at a concentration equal to the Km for the specific RSK isoform (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).
-
Prepare serial dilutions of the RSK inhibitor in DMSO and then dilute in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted RSK enzyme to each well of the 384-well plate.
-
Add 2 µL of the diluted RSK inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP and substrate mixture to each well.
-
Incubate for 60-150 minutes at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
-
Detection:
-
Prepare a detection mixture containing Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads in an appropriate buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of phosphorylated substrate.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for RSK Activation and Substrate Phosphorylation
This protocol describes the detection of total and phosphorylated RSK and its downstream substrates in cell lysates by Western blotting.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
RSK inhibitor (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-RSK1/2/3, anti-phospho-RSK (Ser380), anti-phospho-GSK3β (Ser9))
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with the RSK inhibitor or vehicle (DMSO) for the desired time and concentration.
-
Stimulate the RSK pathway with an appropriate agonist (e.g., EGF, PMA) if necessary.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the levels of total and phosphorylated proteins.
-
Conclusion
This compound is a potent and well-characterized pan-RSK inhibitor that serves as a valuable research tool. However, for studies requiring higher potency or a different selectivity profile, inhibitors such as LJH-685 and LJI308 offer compelling alternatives with low nanomolar efficacy. SL0101, with its selectivity for RSK1 and RSK2, provides an option for dissecting the specific roles of these isoforms. The choice of inhibitor should be guided by the specific research question, the experimental system, and a careful consideration of the inhibitor's potency and selectivity profile. The experimental protocols provided in this guide offer a starting point for the in vitro and cellular characterization of these and other RSK inhibitors.
References
A Head-to-Head Battle of RSK Inhibitors: BI-D1870 vs. SL0101
For researchers and drug development professionals navigating the landscape of kinase inhibitors, a clear understanding of compound specificity and off-target effects is paramount. This guide provides a comprehensive comparison of two widely used p90 ribosomal S6 kinase (RSK) inhibitors, BI-D1870 and SL0101, summarizing their performance with supporting experimental data and detailed methodologies.
This compound is a potent, ATP-competitive pan-RSK inhibitor, targeting all four RSK isoforms (RSK1-4) with high affinity.[1][2][3] In contrast, SL0101, a kaempferol glycoside, is a selective inhibitor of RSK1 and RSK2.[4] While both compounds have been instrumental in elucidating the roles of RSK in cellular processes, crucial differences in their selectivity and off-target effects, particularly on the mTORC1 signaling pathway, warrant careful consideration in experimental design and data interpretation.[5][6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and SL0101 against RSK isoforms and a selection of other kinases. This data highlights the pan-RSK inhibitory profile of this compound versus the more selective nature of SL0101.
| Target Kinase | This compound IC50 (nM) | SL0101 IC50 (nM) |
| RSK1 | 10 - 31 | 23 (at 10µM ATP) |
| RSK2 | 20 - 24 | 30 - 89 |
| RSK3 | 18 | Not inhibited |
| RSK4 | 15 | Not inhibited |
| PLK1 | 100 | >10,000 |
| Aurora B | >1000 | 4500 |
| GSK3β | >1000 | >10,000 |
| MST2 | >1000 | >10,000 |
| PIM3 | >10,000 | 4900 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. Data compiled from multiple sources.[1][2][3][4][7]
Divergent Effects on the mTORC1 Signaling Pathway
A critical distinction between this compound and SL0101 lies in their off-target effects on the mTORC1 pathway, a central regulator of cell growth and proliferation. Strikingly, these two RSK inhibitors exert opposing effects on this pathway in an RSK-independent manner.[5][6]
-
This compound has been shown to increase the phosphorylation of the mTORC1 substrate p70S6K.[5][6]
-
SL0101 , conversely, inhibits mTORC1-p70S6K signaling.[5][6]
This divergence underscores the importance of validating findings obtained with these inhibitors through alternative methods, such as RNA interference, to ensure that the observed phenotype is a true consequence of RSK inhibition.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and a typical research workflow, the following diagrams are provided.
Experimental Protocols
In Vitro RSK Kinase Assay (Radiometric)
This protocol is a representative method for determining the in vitro potency of an inhibitor against an RSK isoform.
Materials:
-
Recombinant active RSK enzyme (e.g., RSK1, RSK2)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., KERRRLSSLRA)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
Inhibitor stock solution (in DMSO)
-
Phosphocellulose P81 paper
-
1% phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or SL0101) in kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, diluted inhibitor (or DMSO for control), and the RSK enzyme.
-
Add the substrate peptide to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP-containing assay cocktail. The final ATP concentration should be close to the Km value for the specific RSK isoform, if known.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of mTORC1 Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTORC1 pathway following inhibitor treatment.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
This compound and SL0101
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, SL0101, or DMSO (vehicle control) for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p70S6K) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p70S6K) or a housekeeping protein (e.g., anti-β-actin).
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
Both this compound and SL0101 are valuable tools for studying RSK signaling. However, their distinct selectivity profiles and, most notably, their opposing RSK-independent effects on the mTORC1 pathway, necessitate a careful and informed approach to their use. For pan-RSK inhibition studies, this compound offers high potency, though its off-target effects on other kinases at higher concentrations should be considered. For studies focused on RSK1 and RSK2, SL0101 provides greater selectivity. Researchers should be mindful of the potential for mTORC1 pathway modulation independent of RSK and are encouraged to employ complementary techniques to validate their findings. This guide provides the foundational data and methodologies to aid in the judicious selection and application of these inhibitors in future research endeavors.
References
- 1. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Section 1: BI-D1870 vs. "fmk" RSK Inhibitor
A Comprehensive Comparison of BI-D1870 and FMK Inhibitors for Researchers
This guide provides a detailed, objective comparison of the RSK inhibitor this compound and the class of fluoromethylketone (FMK) based inhibitors, with a focus on the RSK inhibitor "fmk" and the pan-caspase inhibitor Z-VAD-FMK. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visualizations to aid in the selection of the appropriate inhibitor for their research needs.
This section compares two distinct inhibitors of the p90 ribosomal S6 kinase (RSK) family: this compound and the irreversible RSK inhibitor, fmk.
Mechanism of Action and Target Specificity
This compound is a potent and specific, ATP-competitive inhibitor of the N-terminal kinase domain (NTKD) of all four RSK isoforms (RSK1-4).[1][2] It binds reversibly to the kinase domain.[1] In contrast, "fmk" is an irreversible inhibitor that covalently modifies the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[3][4][5] This fundamental difference in their mechanism of action and binding site leads to distinct biochemical and cellular effects.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and fmk against RSK isoforms.
| Inhibitor | Target Domain | RSK1 IC₅₀ | RSK2 IC₅₀ | RSK3 IC₅₀ | RSK4 IC₅₀ | Mechanism |
| This compound | NTKD | 31 nM[6] | 24 nM[6] | 18 nM[6] | 15 nM[6] | Reversible, ATP-competitive |
| fmk | CTKD | Not specified | ~15 nM[7] | Not specified | Not specified | Irreversible, Covalent |
Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration. For example, the IC₅₀ of this compound for RSK1 and RSK2 can be as low as 5 nM and 10 nM, respectively, at lower ATP concentrations.[2][8]
Off-Target Effects
Both inhibitors have been reported to have off-target effects, which should be considered when interpreting experimental results.
-
This compound: At higher concentrations, this compound can inhibit other kinases, including Aurora B, MELK, and MST2.[9][10] It has also been reported to affect mTORC1 signaling in an RSK-independent manner.[11][12]
-
fmk: The selectivity of fmk has been noted as a concern. It has been shown to inhibit other kinases such as Lck, CSK, and p70S6K1 at concentrations that do not inhibit RSK1 and RSK2 in vitro.[7][9]
Signaling Pathway Visualization
The following diagram illustrates the ERK/RSK signaling pathway and the distinct points of inhibition by this compound and fmk.
Caption: The ERK-RSK signaling pathway with points of inhibition.
Section 2: this compound vs. Z-VAD-FMK (Pan-Caspase Inhibitor)
This section compares this compound with Z-VAD-FMK, a widely used pan-caspase inhibitor, to highlight their distinct roles in regulating cellular processes.
Mechanism of Action and Cellular Effects
This compound is a kinase inhibitor that modulates cell signaling pathways involved in proliferation, survival, and mitosis.[6] Its effects on apoptosis are often a downstream consequence of its impact on these signaling cascades. Z-VAD-FMK, on the other hand, is a direct and irreversible inhibitor of caspases, the key executioners of apoptosis.[13] It is a cell-permeable peptide with a fluoromethylketone (FMK) moiety that covalently binds to the catalytic site of caspases.[13]
Comparative Overview
| Feature | This compound | Z-VAD-FMK |
| Primary Target | p90 Ribosomal S6 Kinases (RSK1-4) | Caspases (pan-inhibitor) |
| Mechanism | Reversible, ATP-competitive kinase inhibition | Irreversible, covalent binding to caspase catalytic site |
| Primary Cellular Process | Signal transduction, proliferation, survival | Apoptosis |
| Typical Use | To study the role of RSK in signaling pathways | To inhibit apoptosis and study caspase-dependent processes |
Signaling Pathway Visualization
The following diagram illustrates the distinct pathways targeted by this compound and Z-VAD-FMK.
Caption: Distinct signaling pathways targeted by this compound and Z-VAD-FMK.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound and FMK inhibitors.
In Vitro RSK Kinase Assay
This protocol is for measuring the activity of RSK and the inhibitory effect of compounds like this compound and fmk.
Materials:
-
Active RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., KRRRLSSLRA)
-
ATP (10 mM stock)
-
γ-³²P-ATP
-
Inhibitors (this compound, fmk) dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in the following order: Kinase Assay Buffer, inhibitor (or DMSO vehicle control), substrate solution, and active RSK enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the γ-³²P-ATP Assay Cocktail (containing unlabeled ATP and γ-³²P-ATP).
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Air dry the strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Workflow Diagram:
Caption: Workflow for an in vitro RSK kinase assay.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability and proliferation to assess the cytotoxic effects of the inhibitors.[14][15][16]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Inhibitors (this compound, fmk, or Z-VAD-FMK)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4-18 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation in signaling pathways, such as the ERK/RSK pathway.[17][18][19][20]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Apoptosis Inhibition Assay
This protocol assesses the ability of Z-VAD-FMK to inhibit apoptosis.[13][21][22][23]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Z-VAD-FMK
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for the appropriate time to induce apoptosis.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
This comprehensive guide provides the necessary information and protocols to effectively compare and utilize this compound and FMK-based inhibitors in your research. Careful consideration of their distinct mechanisms, potencies, and potential off-target effects will enable more precise and reliable experimental outcomes.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RSK Inhibition After BI-D1870 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of p90 ribosomal S6 kinases (RSK) is paramount when utilizing inhibitors like BI-D1870. This guide provides a comparative overview of methods to validate RSK inhibition by this compound, supported by experimental data and protocols.
This compound: A Potent RSK Inhibitor
This compound is a cell-permeable, ATP-competitive inhibitor of all four RSK isoforms (RSK1-4).[1][2][3] It exhibits high potency with IC50 values in the low nanomolar range in cell-free assays.[1][2] However, like many kinase inhibitors, understanding its full activity profile, including potential off-target effects, is critical for interpreting experimental results.[4][5][6][7]
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against RSK isoforms and a selection of other kinases to provide a perspective on its selectivity.
| Kinase Target | This compound IC50 (nM) | Reference |
| RSK1 | 10 - 31 | [1][2][3] |
| RSK2 | 20 - 24 | [1][2][3] |
| RSK3 | 18 | [2] |
| RSK4 | 15 | [2] |
| PLK1 | ~100 | [2][8] |
| Aurora B | >1000 | [2] |
| GSK3β | >1000 | [2] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[2][3]
Experimental Confirmation of RSK Inhibition
Several robust methods can be employed to confirm the inhibition of RSK by this compound in a cellular context. A multi-pronged approach is recommended to generate high-confidence data.
Western Blotting for Downstream Substrate Phosphorylation
The most common method to assess RSK inhibition in cells is to measure the phosphorylation status of its known downstream substrates. A decrease in the phosphorylation of these substrates upon this compound treatment indicates successful target engagement.
Key RSK Substrates for Western Blot Analysis:
| Substrate | Phosphorylation Site | Cellular Location | Function Regulation by RSK |
| Ribosomal protein S6 (rpS6) | Ser235/236 | Cytoplasm | Regulation of translation and cell size.[2][7] |
| Glycogen Synthase Kinase 3β (GSK3β) | Ser9 | Cytoplasm/Nucleus | Inhibition of GSK3β activity.[1][9] |
| LKB1 | Ser431 | Cytoplasm/Nucleus | Regulation of cell metabolism and polarity.[1][2] |
| CREB (indirectly via MSK) | Ser133 | Nucleus | This compound should not inhibit CREB phosphorylation, serving as a negative control for MSK.[1][2] |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells overnight if studying growth factor-stimulated pathways. Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours) before stimulating with an agonist like Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) to activate the RSK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the RSK substrates. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of RSK. This can be performed using immunoprecipitated RSK from cell lysates or with recombinant RSK protein.
Experimental Protocol: In Vitro RSK Kinase Assay
-
RSK Immunoprecipitation (from cell lysates):
-
Lyse treated and untreated cells as described above.
-
Incubate 100-500 µg of protein lysate with an anti-RSK1/2 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a known RSK substrate (e.g., a synthetic peptide like KRRRLSSLRA) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 15-30 minutes.[10]
-
-
Detection:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, a non-radioactive format using ADP-Glo™ Kinase Assay can be employed to measure ADP production, which correlates with kinase activity.[11]
-
Comparison with Alternative RSK Inhibitors
While this compound is a potent tool, awareness of its limitations and comparison with other inhibitors is crucial for comprehensive research.
| Inhibitor | Mechanism of Action | Key Features | Potential Off-Targets | Reference |
| This compound | ATP-competitive, pan-RSK inhibitor | High potency, cell-permeable. | PLK1, Aurora B, MELK, MST2.[6][7][8] May induce RSK-independent effects on mTORC1 signaling.[5] | [1][2][3] |
| SL0101 | Allosteric inhibitor of RSK activation | Does not compete with ATP. | Can have RSK-independent effects on mTORC1 signaling, opposite to this compound.[5] | [4][5] |
| PMD-026 | Pan-RSK inhibitor | Orally bioavailable, in clinical trials. High selectivity for RSK2. | Limited publicly available data on off-targets. | [8] |
Visualizing the Workflow and Pathways
RSK Signaling Pathway and this compound Inhibition
Caption: The MAPK/ERK signaling cascade leading to RSK activation and its inhibition by this compound.
Experimental Workflow for Confirming RSK Inhibition```dot
Caption: A logical comparison of key attributes for different classes of RSK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased 90-kDa ribosomal S6 kinase (Rsk) activity is protective against mutant huntingtin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
BI-D1870: A Comparative Guide to Its Specificity and Selectivity Profile
BI-D1870 is a potent, ATP-competitive, and cell-permeable small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It is widely utilized in cell biology and cancer research to investigate the physiological roles of RSK and to evaluate its potential as a therapeutic target. This guide provides a detailed comparison of this compound's performance against its intended targets and other kinases, supported by experimental data and protocols.
Quantitative Inhibitor Performance: A Comparative Analysis
The inhibitory activity of this compound is most pronounced against the four isoforms of RSK, with IC50 values in the low nanomolar range.[3][4] Its selectivity has been evaluated against a broad panel of other kinases, revealing a complex profile that includes off-target effects at higher concentrations.
| Target Kinase | This compound IC50 (nM) | Notes |
| Primary Targets (RSK Isoforms) | ||
| RSK1 | 10 - 31 | Potent inhibition of the N-terminal kinase domain.[1] |
| RSK2 | 20 - 24 | Potent inhibition. |
| RSK3 | 18 | High potency. |
| RSK4 | 15 | Highest potency among RSK isoforms. |
| Known Off-Targets | ||
| Polo-like kinase 1 (PLK1) | 100 | Identified as an off-target; this compound was originally screened for PLK1 inhibitors. |
| Aurora B | >100 (10-100x higher than RSK) | Significantly less potent inhibition compared to RSK. |
| MELK | Substantially inhibited | Noted as a significant off-target. |
| MST2 | Substantially inhibited | Noted as a significant off-target. |
| GSK3β | >100 (10-100x higher than RSK) | Significantly less potent inhibition. |
| JAK2 (pseudokinase domain) | ~654 | Identified as an off-target in a specific screen. |
| Poorly Inhibited/Unaffected Kinases | ||
| MSK1 | Not significantly inhibited at 0.1 µM | MSK1 is the kinase most closely related to RSK. |
| 10 other AGC Kinases | Not significantly inhibited | Demonstrates >500-fold selectivity over many kinases in the same family. |
| ERK1/ERK2 | Unaffected | Does not inhibit upstream activators of RSK. |
Specificity and Selectivity Profile
This compound is a remarkably specific inhibitor of RSK isoforms compared to many other kinases, particularly within the AGC kinase family to which RSK belongs. It inhibits the N-terminal kinase domain of RSK1, RSK2, RSK3, and RSK4 with IC50 values between 10 and 31 nM. This potency is ATP-competitive, meaning the observed IC50 values can be lower when assays are performed at lower ATP concentrations.
Despite its high affinity for RSK, this compound is not entirely specific. It was originally identified in a screen for Polo-like kinase 1 (PLK1) inhibitors and demonstrates an IC50 of 100 nM for this target. At concentrations higher than those required for RSK inhibition, this compound also inhibits other kinases, including Aurora B, MELK, MST2, and GSK3β.
Researchers should be aware of potential RSK-independent effects. Studies have shown that this compound can induce the accumulation of the cell cycle inhibitor p21 and alter mTORC1 signaling in a manner that is independent of its action on RSK. These off-target activities highlight the importance of using multiple experimental approaches, such as RNA interference, to validate findings attributed to RSK inhibition by this compound.
Comparison with Other RSK Inhibitors
-
SL0101 : Like this compound, SL0101 is another widely used RSK inhibitor. However, studies have revealed that SL0101 and this compound can have distinct and opposite off-target effects on the mTORC1-p70S6K signaling pathway, underscoring the need for careful interpretation of results obtained with either inhibitor alone.
-
FMK : In contrast to this compound, which targets the N-terminal kinase domain (NTKD) of RSK, FMK is an irreversible inhibitor that targets the C-terminal kinase domain (CTKD). This mechanistic difference can lead to divergent cellular effects.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and a typical workflow for assessing its inhibitory activity.
References
Genetic Validation of BI-D1870 Phenotype: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor BI-D1870 with genetic methods for validating phenotypes associated with the inhibition of the p90 Ribosomal S6 Kinase (RSK) family. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
This compound is a potent, ATP-competitive inhibitor of all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4)[1][2]. It has been widely used to probe the biological functions of RSK in various cellular processes, including cell proliferation, survival, and motility. However, like many small molecule inhibitors, this compound is not without off-target effects, making genetic validation of its observed phenotypes crucial for accurate interpretation of experimental results[3][4][5]. This guide will compare the phenotypic outcomes of this compound treatment with those of genetic approaches, such as siRNA-mediated knockdown, to provide a clearer understanding of its on-target and off-target effects.
Comparison of Pharmacological and Genetic Inhibition
The use of pharmacological inhibitors like this compound offers advantages in terms of ease of use and temporal control of protein inhibition. However, the potential for off-target effects necessitates a complementary approach. Genetic methods, such as RNA interference (siRNA or shRNA) and CRISPR-Cas9 gene editing, provide a highly specific means of reducing or eliminating the expression of the target protein(s)[4][6]. Comparing the phenotypes induced by this compound with those from RSK knockdown or knockout studies is essential for validating that a particular cellular response is indeed mediated by RSK inhibition.
Key Phenotypes and Their Validation
1. Inhibition of Cell Proliferation and Viability:
This compound has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines[1][7]. Genetic knockdown of RSK isoforms has been shown to mimic this phenotype, providing strong evidence for the on-target effect of this compound in this context. For instance, studies have demonstrated that both this compound treatment and siRNA-mediated depletion of RSK1/2 can lead to a G1 cell cycle block in some tumor cell lines[4].
2. Induction of Apoptosis:
Treatment with this compound can induce apoptosis in several cancer cell types[7]. This pro-apoptotic effect is often attributed to the inhibition of RSK's anti-apoptotic functions. Genetic validation through siRNA knockdown of RSK has corroborated these findings in certain cellular contexts, suggesting that this is a bona fide on-target effect.
3. Regulation of Downstream Signaling:
A primary readout for RSK activity is the phosphorylation of its downstream substrates, such as ribosomal protein S6 (rpS6) and cAMP response element-binding protein (CREB). This compound effectively inhibits the phosphorylation of rpS6 at Ser235/236[6][8][9]. However, studies have shown that while this compound and RSK siRNA both reduce serum-stimulated rpS6 phosphorylation, this compound can have confounding off-target effects on the mTORC1-p70S6K signaling pathway, which also regulates rpS6 phosphorylation[3][7]. This highlights the importance of using genetic tools to dissect the specific contributions of RSK to downstream signaling events. Notably, this compound does not typically inhibit the phosphorylation of CREB, which is primarily mediated by the related MSK kinases, further demonstrating its selectivity in this regard.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and compare its effects with other RSK inhibitors and genetic knockdown approaches.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| RSK1 | 10 - 31 | [1][2][10] |
| RSK2 | 20 - 24 | [1][2][10] |
| RSK3 | 18 | [1][2] |
| RSK4 | 15 | [1][2] |
Table 2: Comparison of this compound with Other RSK Inhibitors
| Inhibitor | Target(s) | Mechanism | Key Distinctions | Reference(s) |
| This compound | RSK1, RSK2, RSK3, RSK4 | ATP-competitive, N-terminal kinase domain | Potent and pan-RSK inhibitor. Known off-target effects on PLK1, Aurora B, and mTORC1 signaling. | [3][4][11] |
| SL0101 | RSK1, RSK2 | Non-ATP competitive | Less potent than this compound. Also reported to have off-target effects on mTORC1 signaling, but with opposing effects to this compound. | [4][7] |
| FMK | RSK (C-terminal kinase domain) | Irreversible | Targets the C-terminal kinase domain, which is involved in RSK activation. Does not inhibit already activated RSK. | [3][12] |
Table 3: Phenotypic Comparison of this compound and RSK Genetic Knockdown
| Phenotype | This compound | RSK siRNA/shRNA | Concordance | Reference(s) |
| Inhibition of Cell Proliferation | Yes | Yes | High | |
| Induction of Apoptosis | Yes | Yes | Moderate to High (cell-type dependent) | |
| Inhibition of rpS6 Phosphorylation (Ser235/236) | Yes | Yes | High (for direct RSK-mediated phosphorylation) | [6][8] |
| p21 Accumulation and Senescence | Yes | No | Low (Identified as a significant off-target effect of this compound) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (using ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.
Materials:
-
Purified active RSK enzyme
-
RSK-specific substrate peptide (e.g., KRRRLSSLRA)
-
ATP
-
This compound or other inhibitors
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO).
-
Add 2 µL of a solution containing the RSK enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for the specific RSK isoform if known, or a standard concentration (e.g., 25 µM) can be used.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins following inhibitor treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-rpS6 (Ser235/236), anti-total rpS6, anti-phospho-CREB (Ser133), anti-total CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate and treat cells with this compound as required for the experiment.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of RSK Activation and Inhibition by this compound
Caption: The MAPK/ERK signaling pathway leading to RSK activation and its inhibition by this compound.
Experimental Workflow for Comparing this compound and siRNA
Caption: A typical experimental workflow for the genetic validation of this compound's phenotype.
Conclusion
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The p90 ribosomal S6 kinase (RSK) inhibitor this compound prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS/ERK Signaling Promotes Site-specific Ribosomal Protein S6 Phosphorylation via RSK and Stimulates Cap-dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aberrant modulation of ribosomal protein S6 phosphorylation confers acquired resistance to MAPK pathway inhibitors in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BI-D1870
This guide provides crucial safety and logistical information for the proper disposal of BI-D1870, a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family (RSK1-4)[1][2][3][4][5]. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively using this compound.
While some Safety Data Sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent biological activity as a kinase inhibitor warrants a cautious approach[1]. Kinase inhibitors are bioactive molecules designed to interfere with cellular signaling pathways and can have anti-proliferative and apoptotic effects[6][7]. Therefore, it is best practice to handle and dispose of this compound and all associated waste as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through a "cradle-to-grave" approach, ensuring waste is handled safely from the point of generation to its final disposal by a licensed facility.
1. Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, contaminated paper towels, gloves), in a dedicated, sealed plastic container clearly labeled as "Hazardous Waste: this compound"[8].
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Liquid Waste:
-
Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle)[1][2].
-
The container must be clearly labeled "Hazardous Waste: this compound in [Solvent Name, e.g., DMSO]" and kept securely closed when not in use.
-
Avoid overfilling waste containers; a general rule is to fill to no more than 80% capacity.
-
-
Contaminated Sharps:
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste bag or container separate from regular trash.
-
2. Storage of Waste
-
Store all this compound waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are properly sealed and labeled.
-
Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.
3. Disposal
-
All waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Contact your EHS office to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular solid waste.
-
Follow all institutional and local regulations for hazardous waste disposal[9].
Data Presentation: this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₃F₂N₅O₂ |
| Molecular Weight | 391.4 g/mol [2][3] |
| CAS Number | 501437-28-1[2] |
| IC₅₀ Values | RSK1: 31 nM, RSK2: 24 nM, RSK3: 18 nM, RSK4: 15 nM[1][3][10] |
| Solubility | DMF: 10 mg/mL, DMSO: 15 mg/mL[2] |
| Appearance | Crystalline solid |
| Storage Temperature | Recommended storage at -20°C. The product is stable when stored in the fridge (4°C)[8]. |
Experimental Protocols
No specific experimental protocols for the chemical inactivation or disposal of this compound are publicly available. The standard and required procedure is collection and disposal via a licensed hazardous waste contractor, as outlined above.
Mandatory Visualization
The following diagram illustrates the proper disposal workflow for waste generated from this compound use.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nordicbiosite.com [nordicbiosite.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Selleck Chemical LLC this compound 5mg 501437-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Essential Safety and Operational Guide for Handling BI-D1870
This document provides immediate, essential safety, and logistical information for the handling and disposal of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family of isoforms. All personnel must adhere to these procedural guidelines to ensure a safe laboratory environment.
Physicochemical and Inhibitory Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃F₂N₅O₂ | [1][2] |
| Molecular Weight | 391.42 g/mol | [1][3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and EtOH | [1] |
| DMSO: 78 mg/mL (199.27 mM) | [3] | |
| DMF: 10 mg/mL | [2] | |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [2] |
| IC₅₀ (RSK1) | 10-31 nM | [3][5][6] |
| IC₅₀ (RSK2) | 20-24 nM | [3][5][6] |
| IC₅₀ (RSK3) | 18 nM | [3][5] |
| IC₅₀ (RSK4) | 15 nM | [3][5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required based on the experimental procedures. However, the following are the minimum requirements for handling this compound.
-
Hand Protection : Nitrile gloves are mandatory. Change gloves immediately if contaminated. Do not reuse gloves.[7]
-
Eye Protection : Safety glasses with side shields are required at all times in the laboratory. When there is a potential for splashes, chemical safety goggles must be worn.[7]
-
Body Protection : A lab coat or gown must be worn to protect personal clothing. For procedures with a high risk of contamination, a solid-front gown or a disposable suit may be necessary.[7][8]
-
Respiratory Protection : If there is a risk of generating aerosols, work must be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood.
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection : Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[3]
-
Concentration : To prepare a 10 mM stock solution, dissolve 3.914 mg of this compound in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[5]
Working Solution for Cell-Based Assays
For a 1 mL working solution, a common formulation involves:
-
Start with 400 µL of PEG300.
-
Add 50 µL of a 25 mg/mL clarified DMSO stock solution and mix until clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[3]
Signaling Pathway of this compound
This compound is an ATP-competitive inhibitor that targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[2][6] RSK is a downstream effector of the Ras-ERK1/2 signaling pathway and also plays a role in the PI3K-Akt-mTORC1 pathway.[9][10] By inhibiting RSK, this compound prevents the phosphorylation of downstream substrates, thereby affecting cell proliferation, survival, and motility.[4][10]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound [bio-gems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 9. Two widely used RSK inhibitors, this compound and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
